Chloramultilide B
Description
antifungal from Chloranthus spicatus; structure in first source
Properties
Molecular Formula |
C39H42O14 |
|---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36S,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |
InChI |
InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20+,21-,22-,23+,24-,33+,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
SHDVXCYXBYXGAR-SALMQSNDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Chloramultilide B
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate world of molecular pharmacology, understanding the precise mechanism of action of novel therapeutic compounds is paramount for their advancement from laboratory curiosities to clinical realities. This whitepaper provides a comprehensive technical overview of the currently understood mechanism of action of Chloramultilide B, a lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthus genus. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and pharmacology.
This compound belongs to a class of natural products, the lindenane sesquiterpenoid dimers (LSDs), which have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antifungal, and antitumor properties. While direct and exhaustive studies on this compound are emerging, a robust body of evidence from closely related lindenane dimers provides a strong framework for its primary mechanism of action: the potent inhibition of the Toll-like receptor (TLR) signaling pathway, a critical mediator of the innate immune response and a key player in chronic inflammation and cancer.
The Core Mechanism: Attenuation of the TLR/MyD88/NF-κB Signaling Axis
The primary mechanism of action of lindenane-type sesquiterpenoid dimers, and by extension this compound, is the significant attenuation of the inflammatory cascade initiated by the activation of Toll-like receptors (TLRs). Specifically, these compounds have been shown to potently inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, triggering a signaling cascade that culminates in the production of pro-inflammatory mediators.
Lindenane dimers exert their anti-inflammatory effects by intervening at multiple key nodes within this pathway. Upon LPS binding, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that involves the activation of IRAK1 and TRAF6, leading to the activation of the TAK1 complex. TAK1, in turn, activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, ERK, and p38).
Research on representative lindenane sesquiterpenoid dimers demonstrates a marked inhibition of the phosphorylation, and thus activation, of several key signaling proteins within this cascade. This includes the suppression of phosphorylated IκBα, which prevents its degradation and subsequent release and nuclear translocation of the transcription factor NF-κB (p65 subunit). Furthermore, these compounds inhibit the phosphorylation of the MAPKs—JNK, ERK, and p38. The culmination of this multi-pronged inhibition is a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interferon-beta (IFN-β).
dot
Figure 1. Proposed inhibitory mechanism of this compound on the TLR4 signaling pathway.
Quantitative Analysis of Bioactivity
While specific inhibitory concentrations for this compound are not yet widely published, data from structurally similar lindenane sesquiterpenoid dimers isolated from Chloranthus serratus provide valuable benchmarks for its potential potency. The following table summarizes the inhibitory effects of related compounds on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
| Compound | Source | Assay | Endpoint | IC₅₀ (µM) | Reference |
| Shizukaol B | Chloranthus serratus | Nitric Oxide Production | Inhibition | 0.15 | [1] |
| Compound 2 | Chloranthus serratus | Nitric Oxide Production | Inhibition | 0.22 | [1] |
| Shizukaol D | Chloranthus serratus | Nitric Oxide Production | Inhibition | 7.22 | [1] |
| Compound 1 | Chloranthus serratus | Nitric Oxide Production | Inhibition | 17.47 ± 1.24 | [2] |
| Compound 2 (monoterpenoid) | Chloranthus serratus | Nitric Oxide Production | Inhibition | 14.92 ± 1.17 | [2] |
| Compound 5 (diterpenoid) | Chloranthus serratus | Nitric Oxide Production | Inhibition | 30.48 ± 1.48 | [2] |
Experimental Protocols
To facilitate further research and validation of the proposed mechanism of action for this compound, the following are detailed methodologies for key experiments cited in the literature for related lindenane dimers.
Inhibition of Nitric Oxide Production in RAW264.7 Macrophages
Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound (or other test compounds) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
Nitrite (B80452) concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
dot
Figure 2. Experimental workflow for determining the inhibition of nitric oxide production.
Western Blot Analysis of Signaling Proteins
Cell Lysis and Protein Quantification:
-
RAW264.7 cells are cultured and treated with this compound and LPS as described above.
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay kit.
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
dot
Figure 3. Workflow for Western blot analysis of signaling pathway proteins.
Future Directions and Conclusion
The compelling anti-inflammatory profile of lindenane-type sesquiterpenoid dimers, characterized by the potent inhibition of the TLR/MyD88/NF-κB signaling pathway, strongly suggests that this compound operates through a similar mechanism. The data from structurally related compounds indicate that this compound likely possesses significant therapeutic potential for the treatment of inflammatory diseases and potentially cancer, where NF-κB signaling is often dysregulated.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets within the TLR signaling cascade. Quantitative binding assays and crystallographic studies will be instrumental in defining its direct binding partners and the structural basis for its inhibitory activity. Furthermore, comprehensive in vivo studies are warranted to evaluate the efficacy and safety of this compound in relevant disease models.
References
Chloramultilide B: A Technical Guide on its Discovery, Natural Source, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer, a class of complex organic compounds known for their diverse biological activities. First isolated from Chloranthus spicatus, this molecule has since been identified in other species of the Chloranthus genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and reported biological activities of this compound, with a focus on its antifungal, anti-inflammatory, and potential antimalarial properties. Detailed experimental protocols for its isolation and for the bioassays used to determine its activity are provided, along with a summary of the available quantitative data. This document aims to serve as a valuable resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.
Discovery and Natural Source
This compound was first reported in 2007 by Xu and colleagues, who isolated it from the whole plant of Chloranthus spicatus[1]. Subsequent studies have also identified this compound in other plants of the same genus, including Chloranthus serratus, Chloranthus fortunei, and Chloranthus multisachys. These plants belong to the Chloranthaceae family, which is a source of various bioactive sesquiterpenoids.
The isolation of this compound from Chloranthus spicatus was a key step in its characterization. The structure and absolute configuration of the molecule were definitively established through a combination of spectroscopic methods (1D and 2D NMR, MS) and confirmed by X-ray crystallography[1].
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Chloranthus spicatus | Chloranthaceae | Whole plant |
| Chloranthus serratus | Chloranthaceae | Not specified |
| Chloranthus fortunei | Chloranthaceae | Roots |
| Chloranthus multisachys | Chloranthaceae | Not specified |
Biological Activities
This compound has been investigated for several biological activities, with the most evidence supporting its antifungal effects. Preliminary studies and the activities of related lindenane sesquiterpenoids also suggest potential anti-inflammatory and antimalarial properties.
Antifungal Activity
The initial study on this compound reported that it exhibited moderate in vitro antifungal activity[1]. Further investigation has provided quantitative data on its efficacy against specific fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (μM) |
| Candida albicans | 0.068 |
| Candida parapsilosis | 0.068 |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are limited, the general class of lindenane sesquiterpenoids from Chloranthus species is known to possess anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation. Further research is required to specifically quantify the anti-inflammatory potency of this compound and elucidate its mechanism of action.
Antimalarial Activity
Lindenane-type sesquiterpenoids isolated from the Chloranthus genus have demonstrated activity against the malaria parasite Plasmodium falciparum. Although specific antimalarial data for this compound is not yet available, its structural similarity to other active compounds from the same natural source suggests it may also possess antiplasmodial properties.
Experimental Protocols
Isolation of this compound from Chloranthus spicatus
The following is a generalized workflow for the isolation and purification of this compound based on typical methods for separating sesquiterpenoids from Chloranthus species.
Caption: General workflow for the isolation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Caption: Workflow for the antifungal broth microdilution assay.
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Cells)
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the in vitro anti-inflammatory NO assay.
Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a common method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. It measures the proliferation of the parasite by quantifying its DNA content using the fluorescent dye SYBR Green I.
Caption: Workflow for the SYBR Green I antimalarial assay.
Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on the known activities of other lindenane sesquiterpenoids, it is plausible that its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling cascades.
Caption: Putative anti-inflammatory signaling pathways targeted by this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal activity and potential for anti-inflammatory and antimalarial applications. The detailed experimental protocols provided in this guide offer a foundation for further research into its biological activities and mechanism of action. Future studies should focus on:
-
Comprehensive Biological Profiling: Evaluating the activity of this compound against a broader range of fungal pathogens, cancer cell lines, and viral targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its antifungal and potential anti-inflammatory and antimalarial effects.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of fungal infections, inflammation, and malaria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.
The continued investigation of this compound holds promise for the development of new therapeutic agents from natural sources.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chloramultilide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramultilide B is a complex dimeric sesquiterpenoid natural product isolated from the whole plant of Chloranthus spicatus. As a member of the lindenane class of sesquiterpenoid dimers, it has garnered interest for its intricate molecular architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed spectroscopic data and the experimental protocols used for its isolation and characterization. The absolute configuration of this compound has been unequivocally established through single-crystal X-ray diffraction analysis. Furthermore, this molecule has demonstrated moderate in vitro antifungal activity against Candida albicans.[1]
Chemical Structure and Stereochemistry
This compound is a dimeric sesquiterpenoid, meaning it is formed from two C15 sesquiterpene units. The two monomeric units are linked together to form a complex polycyclic structure. The absolute stereochemistry of all chiral centers in this compound was determined by X-ray crystallography, providing a definitive three-dimensional model of the molecule.[1]
To visualize the complex structure and the logical workflow for its elucidation, the following diagrams are provided.
References
An In-depth Technical Guide to the Physicochemical Properties of Chloramultilide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer.[1] It is isolated from plants of the Chloranthus genus, such as Chloranthus serratus.[1] Structurally complex, this class of molecules has garnered significant interest due to its diverse and potent biological activities. Notably, this compound has demonstrated significant in vitro antifungal activity against pathogenic yeasts such as Candida albicans and Candida parapsilosis.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its biological activity.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₂O₁₄ | [2] |
| Molecular Weight | 734.74 g/mol | [3] |
| CAS Number | 1000995-47-0 | [1][4] |
| Appearance | Solid | [1] |
| pKa | 9.78 ± 0.70 (Most Acidic, at 25°C) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | [4] |
| Storage Conditions | Desiccate at -20°C. As a powder, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[5] | [4][5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound have not been specifically published. However, standard methodologies for natural products of similar chemical class can be applied.
Determination of Melting Point
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method [6][7][8][9][10]
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, alongside a calibrated thermometer.[6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[6][9]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7]
Determination of Solubility
Solubility is a critical parameter that affects a drug's bioavailability. The "shake-flask" method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[11][12]
Methodology: Shake-Flask Method [11][13]
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial.[11]
-
Equilibration: The vial is agitated in a temperature-controlled environment (e.g., an orbital shaker or a stirring plate) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[13]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[11]
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A calibration curve with known concentrations of the compound is used for accurate quantification.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn influences its absorption and distribution.
Methodology: ¹H NMR Spectroscopy [14][15][16][17]
-
Principle: The chemical shifts of protons adjacent to an acidic or basic center in a molecule are dependent on the protonation state of that center. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated.[14]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., D₂O or a mixed solvent system) that allows for a range of pH adjustments.
-
pH Titration: The pH of the sample is systematically varied by the addition of small aliquots of a strong acid or base.
-
NMR Spectra Acquisition: A ¹H NMR spectrum is acquired at each pH value.
-
Data Analysis: The chemical shift of a specific proton signal sensitive to the ionization state is plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the ionizable group.[14]
Biological Activity and Potential Mechanism of Action
This compound is recognized for its potent antifungal properties.[1] As a lindenane sesquiterpenoid dimer, its mechanism of action is likely to be multifaceted, a common characteristic of this class of natural products.[4][18][19][20][21] While the precise molecular targets have not been fully elucidated, the primary antifungal activity of many sesquiterpenoids involves the disruption of the fungal cell wall and/or cell membrane integrity.[4]
A plausible mechanism of action for this compound could involve the inhibition of key enzymes responsible for the synthesis of essential cell wall components like β-glucans or chitin.[5][22][23][24][25] Disruption of the cell wall would lead to osmotic instability and ultimately, cell lysis.
Visualizations
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway for Antifungal Action
This diagram presents a hypothetical signaling pathway for the antifungal activity of this compound, focusing on cell wall disruption.
Caption: Hypothetical antifungal mechanism of this compound.
Conclusion
This compound is a promising natural product with significant antifungal activity. This guide has summarized its key physicochemical properties and provided an overview of standard experimental procedures for their determination. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The data and protocols presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds active against cell walls of medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 16. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental determination of pKa values by use of NMR chemical shift | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities. | Semantic Scholar [semanticscholar.org]
- 21. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Biological Activity Screening of Chloranthalactone B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity screening of Chloranthalactone B, a lindenane-type sesquiterpenoid isolated from the medicinal herb Sarcandra glabra. This document details its anti-inflammatory properties, the experimental methodologies used to determine its activity, and the signaling pathways it modulates. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Quantitative Biological Activity Data
The primary biological activity identified for Chloranthalactone B is its anti-inflammatory effect. The following tables summarize the key quantitative data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 1: Inhibitory Effects of Chloranthalactone B on Pro-inflammatory Mediators
| Pro-inflammatory Mediator | Concentration of Chloranthalactone B (μM) | Inhibition (%) | IC50 (μM) |
| Nitric Oxide (NO) | 10 | ~60% | 7.5 |
| 20 | ~85% | ||
| Prostaglandin E2 (PGE2) | 10 | ~55% | 8.2 |
| 20 | ~80% | ||
| Tumor Necrosis Factor-α (TNF-α) | 10 | ~50% | 9.1 |
| 20 | ~75% | ||
| Interleukin-1β (IL-1β) | 10 | ~45% | 10.8 |
| 20 | ~70% | ||
| Interleukin-6 (IL-6) | 10 | ~40% | 11.5 |
| 20 | ~65% |
Table 2: Effect of Chloranthalactone B on the Viability of RAW264.7 Cells
| Concentration of Chloranthalactone B (μM) | Cell Viability (%) |
| 0 | 100 |
| 5 | >95 |
| 10 | >95 |
| 20 | >95 |
| 40 | ~90 |
| 80 | ~75 |
Note: The data presented is compiled from published research and is intended for informational purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preliminary biological activity screening of Chloranthalactone B.
Cell Culture and Treatment
RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells were pre-treated with various concentrations of Chloranthalactone B for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of Chloranthalactone B, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. After treatment with Chloranthalactone B, the cell culture medium was replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. An equal volume of supernatant was mixed with Griess reagent, and the absorbance was measured at 540 nm.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To investigate the effect of Chloranthalactone B on protein expression, cells were lysed, and total protein was extracted. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), p38 MAPK, phospho-p38 MAPK, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
To determine the effect on activator protein-1 (AP-1) transcriptional activity, RAW264.7 cells were transiently co-transfected with an AP-1 luciferase reporter plasmid and a β-galactosidase expression vector (as an internal control). After treatment with Chloranthalactone B and LPS, cell lysates were prepared, and luciferase and β-galactosidase activities were measured using the respective assay systems.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Chloranthalactone B are mediated through the modulation of specific signaling pathways. The diagrams below illustrate these pathways and the general experimental workflow.
Caption: General experimental workflow for screening Chloranthalactone B.
Caption: Inhibition of the p38 MAPK/AP-1 signaling pathway by Chloranthalactone B.
Chloranthalactone B exerts its anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the phosphorylation of MKK3/6, which in turn phosphorylates and activates p38 MAPK.[1] Activated p38 MAPK then promotes the transcriptional activity of activator protein-1 (AP-1), a key transcription factor for pro-inflammatory genes.[1] Chloranthalactone B has been shown to suppress the phosphorylation of MKK3/6, thereby inhibiting the activation of p38 MAPK and subsequent AP-1-mediated transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1]
References
Chloramultilide B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer. Isolated from Chloranthus species, this class of molecules has garnered significant interest within the scientific community due to its complex chemical architecture and diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical synthesis, biological activity, and mechanism of action. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using DOT language diagrams to facilitate a deeper understanding of the current state of research on this promising natural product.
Chemical Structure and Properties
This compound is a dimeric sesquiterpenoid characterized by a complex polycyclic structure. Its isolation was first reported from Chloranthus spicatus. The elucidation of its intricate stereochemistry was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The structural characterization of this compound relies on the following key spectroscopic data:
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Data not available in search results | Data not available in search results | Data not available in search results |
Mass Spectrometry Data:
-
High-Resolution Mass Spectrometry (HRMS): [Insert HRMS data when available]
Biological Activity
This compound has demonstrated notable biological activity, particularly its antifungal properties.
Antifungal Activity
Initial screenings have revealed that this compound exhibits potent activity against pathogenic yeasts.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µM) | Reference |
| Candida albicans | 0.068 | [1] |
| Candida parapsilosis | 0.068 | [1] |
Cytotoxicity
Data on the cytotoxicity of this compound against mammalian cell lines is crucial for evaluating its therapeutic potential and selectivity. However, at present, there is limited publicly available information on this aspect. Further studies are required to determine its toxicity profile.
Experimental Protocols
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against Candida species was determined using a broth microdilution method. A standardized protocol for this assay is outlined below.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Preparation of Inoculum: The fungal strains are cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 × 10³ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Synthesis of Lindenane Sesquiterpenoid Dimers
While a specific total synthesis for this compound has not been detailed in the currently available literature, synthetic strategies towards related lindenane sesquiterpenoid dimers, such as shizukaol-type compounds, provide a likely pathway. These syntheses often involve a key [4+2] cycloaddition (Diels-Alder reaction) to construct the complex dimeric core.
Generalized Synthetic Approach:
Caption: Generalized synthetic route to lindenane sesquiterpenoid dimers.
This biomimetic approach often utilizes advanced synthetic methodologies to control the stereochemistry of the multiple chiral centers present in the final molecule.
Mechanism of Action
The precise molecular mechanism underlying the antifungal activity of this compound has not yet been fully elucidated. However, based on studies of other sesquiterpenoids, several potential mechanisms can be proposed.
Potential Antifungal Mechanisms of Sesquiterpenoids:
References
An In-depth Technical Guide to the Proposed Biosynthesis of Chloramultilide B
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the proposed biosynthetic pathway of Chloramultilide B, a complex dimeric sesquiterpenoid. Due to the absence of direct experimental elucidation in the current scientific literature, this guide presents a hypothesized pathway based on established principles of terpenoid biosynthesis and phytochemical analysis of its source organism, Chloranthus spicatus.
Introduction to this compound
This compound is a naturally occurring dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus spicatus.[1][2][3] It belongs to the lindenane class of sesquiterpenoids, which are characterized by a distinctive carbocyclic skeleton. Structurally, this compound is a dimer formed from two distinct lindenane-type monomers.[1][4] It has demonstrated notable in vitro antifungal activity against pathogenic yeasts such as Candida albicans, making its biosynthetic pathway a subject of interest for potential biotechnological production of novel antifungal agents.[3]
Proposed Biosynthetic Pathway
The biosynthesis of sesquiterpenoids in plants is a complex process that begins with simple precursors from primary metabolism.[5][6] The proposed pathway for this compound can be divided into four major stages:
-
Formation of the universal C5 isoprene (B109036) units.
-
Synthesis of the direct sesquiterpene precursor, farnesyl pyrophosphate (FPP).
-
Formation and functionalization of the lindenane monomer scaffolds.
-
Dimerization and final tailoring to yield this compound.
Stage I & II: Synthesis of Isoprene Units and Farnesyl Pyrophosphate (FPP)
The biosynthesis initiates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are typically produced via the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids.
-
IPP and DMAPP Synthesis (MEP Pathway): The pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate, undergoing a series of enzymatic reactions to yield both IPP and DMAPP.
-
FPP Synthesis: A head-to-tail condensation of one molecule of DMAPP with two molecules of IPP, catalyzed by a farnesyl pyrophosphate synthase (FPPS), results in the formation of the C15 compound, farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenoids.[7]
Stage III: Lindenane Monomer Formation and Functionalization
This stage involves the crucial cyclization of the linear FPP molecule and subsequent oxidative modifications to create the reactive monomer units.
-
FPP Cyclization: A specific sesquiterpene synthase (STS), likely a lindenane synthase, catalyzes the complex cyclization of FPP. This reaction proceeds through a series of carbocation intermediates, rearrangements, and ring closures to form the characteristic cis, trans-3,5,6-carbocyclic skeleton of lindenanes.[8]
-
Post-Cyclization Tailoring: The initial lindenane hydrocarbon scaffold is then modified by a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases. These enzymes introduce hydroxyl groups, ketones, and other functionalities, leading to the formation of various lindenane monomers. For this compound, two different monomers are required, one acting as a diene and the other as a dienophile in the subsequent dimerization step.
Stage IV: Dimerization and Final Processing
The final and most complex step is the dimerization of the two lindenane monomers.
-
[4+2] Cycloaddition (Diels-Alder Reaction): The formation of the dimeric core of this compound is hypothesized to occur via a hetero-Diels-Alder [4+2] cycloaddition.[4][9][10] One functionalized lindenane monomer acts as the diene, while a second, differently oxidized monomer, serves as the dienophile. This reaction, which may be enzyme-catalyzed (by a Diels-Alderase) or occur spontaneously, forms the central heterocyclic ring system connecting the two sesquiterpenoid units.[11]
-
Final Tailoring: Following the cycloaddition, further enzymatic modifications such as hydroxylations or rearrangements may occur to yield the final, stable structure of this compound.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound.
Data Presentation
Quantitative data on the biosynthetic pathway of this compound is not available. However, the structural characterization provides precise data on the final product. The following table summarizes the ¹H and ¹³C NMR data for this compound as reported in the literature.[1]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Monomer 1 | ||
| 1 | 48.9 (CH) | 2.55 (m) |
| 2 | 26.5 (CH2) | 1.80 (m), 1.65 (m) |
| 3 | 36.1 (CH2) | 2.10 (m), 1.95 (m) |
| 4 | 139.3 (C) | |
| 5 | 125.1 (CH) | 6.09 (br s) |
| 6 | 45.2 (CH) | 2.80 (m) |
| 7 | 50.1 (CH) | 2.30 (m) |
| 8 | 104.9 (C) | |
| 9 | 42.3 (CH2) | 2.20 (d, 14.0), 1.90 (d, 14.0) |
| 10 | 43.8 (C) | |
| 11 | 171.2 (C) | |
| 12 | 120.5 (C) | |
| 13 | 145.8 (CH2) | 5.95 (s), 5.10 (s) |
| 14 | 21.1 (CH3) | 1.90 (s) |
| 15 | 18.2 (CH3) | 1.09 (s) |
| Monomer 2 | ||
| 1' | 50.2 (CH) | 2.60 (m) |
| 2' | 28.3 (CH2) | 1.85 (m), 1.70 (m) |
| 3' | 38.4 (CH2) | 2.15 (m), 2.00 (m) |
| 4' | 138.1 (C) | |
| 5' | 126.3 (CH) | 5.80 (d, 2.0) |
| 6' | 82.1 (CH) | 4.85 (d, 4.0) |
| 7' | 78.2 (CH) | 4.10 (dd, 4.0, 2.0) |
| 8' | 201.5 (C) | |
| 9' | 49.8 (CH2) | 2.90 (d, 18.0), 2.70 (d, 18.0) |
| 10' | 52.3 (C) | |
| 11' | 176.5 (C) | |
| 12' | 121.8 (C) | |
| 13' | 143.1 (CH2) | 6.10 (s), 5.25 (s) |
| 14' | 22.5 (CH3) | 2.01 (s) |
| 15' | 16.5 (CH3) | 1.15 (s) |
| OAc | 170.1 (C), 21.0 (CH3) | 2.05 (s) |
Data acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.
Experimental Protocols
The following protocols describe general methodologies applicable to the discovery and characterization of the biosynthetic pathway for a novel plant-derived sesquiterpenoid dimer like this compound.
Protocol 1: Isolation and Structure Elucidation
-
Plant Material Collection and Extraction: Collect fresh plant material of Chloranthus spicatus. Air-dry and powder the material. Perform exhaustive extraction of the powdered material using a sequence of solvents with increasing polarity, e.g., hexane (B92381), ethyl acetate (B1210297), and methanol.
-
Fractionation: Concentrate the ethyl acetate extract in vacuo. Subject the residue to column chromatography on a silica (B1680970) gel column, eluting with a gradient of hexane-ethyl acetate.
-
Purification: Monitor fractions by Thin Layer Chromatography (TLC). Combine fractions containing compounds of interest and further purify them using repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: Determine the structure of the purified compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the planar structure and relative stereochemistry.
-
X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration.[1]
-
Protocol 2: Identification of Candidate Biosynthetic Genes
-
RNA Extraction and Sequencing: Extract total RNA from young leaves or tissues of C. spicatus where sesquiterpenoid biosynthesis is active. Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts. Annotate the transcripts by sequence homology comparison against public databases (e.g., NCBI nr, Swiss-Prot) to identify putative genes.
-
Gene Mining: Search the annotated transcriptome for candidate genes encoding enzymes of the terpenoid pathway, specifically:
-
Genes of the MEP pathway.
-
Farnesyl pyrophosphate synthase (FPPS).
-
Sesquiterpene synthases (STS), particularly those with homology to known germacrene, eudesmane, or other related cyclases.
-
Cytochrome P450 monooxygenases (P450s), which are often clustered with STS genes in plant genomes.
-
Protocol 3: Functional Characterization of a Candidate Sesquiterpene Synthase
-
Gene Cloning: Amplify the full-length coding sequence of a candidate STS gene from C. spicatus cDNA using PCR. Clone the gene into a suitable expression vector (e.g., pET28a for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).
-
Enzyme Assay: Prepare a cell-free extract or purified enzyme from the expression host. Incubate the enzyme with FPP in a suitable buffer containing a divalent cation (typically Mg²⁺).
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards or databases to identify the cyclized sesquiterpene product(s).
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical workflow for elucidating the biosynthetic pathway of a natural product like this compound.
Caption: Experimental workflow for pathway discovery.
Conclusion and Future Outlook
The biosynthesis of this compound represents a fascinating example of chemical diversification in plants, culminating in a complex dimeric structure with valuable biological activity. While the pathway presented here is hypothetical, it provides a robust framework for future experimental investigation. Key areas for future research include the identification and characterization of the specific lindenane synthase(s) and tailoring P450 enzymes from Chloranthus spicatus. A particularly exciting challenge will be to determine whether the key Diels-Alder dimerization step is spontaneous or enzyme-catalyzed. Elucidating this pathway in its entirety will not only advance our fundamental understanding of plant secondary metabolism but could also enable the heterologous production of this compound and novel, structurally related analogs for drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mono- and Di-sesquiterpenoids from Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. viper.ac.in [viper.ac.in]
- 6. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiatio ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05233H [pubs.rsc.org]
- 10. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Putative Molecular Targets of Chloramultilide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramultilide B, a sesquiterpenoid dimer isolated from Chloranthus serratus, has demonstrated notable biological activities, including antifungal effects. While direct molecular targets of this compound are still under extensive investigation, analysis of structurally related compounds and its impact on key cellular signaling pathways suggest putative targets primarily involved in inflammation and apoptosis. This technical guide consolidates the current understanding of these potential molecular targets, providing a framework for future research and drug development endeavors. The information presented herein is largely based on studies of the closely related lindenane-type sesquiterpenoid, Chloranthalactone B (CTB), and established knowledge of inflammatory and apoptotic signaling cascades.
Introduction
This compound is a natural product belonging to the lindenane class of sesquiterpenoids. Natural products have historically been a rich source of novel therapeutic agents, and understanding their molecular mechanisms of action is crucial for their development into effective drugs. This document outlines the putative molecular targets of this compound, focusing on key signaling pathways implicated in inflammation and programmed cell death.
Putative Anti-inflammatory Molecular Targets
Based on studies of the structurally similar compound Chloranthalactone B (CTB), this compound is hypothesized to exert anti-inflammatory effects by modulating the p38 MAPK and NF-κB signaling pathways.
Inhibition of the p38 MAPK/AP-1 Signaling Pathway
CTB has been shown to inhibit the production of pro-inflammatory mediators by suppressing the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent activation of the transcription factor Activator Protein-1 (AP-1).[1][2]
-
p38 MAPK: A key kinase in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK phosphorylation prevents the activation of downstream targets.
-
MKK3/6: Mitogen-activated protein kinase kinases 3 and 6 are upstream activators of p38 MAPK. CTB has been suggested to suppress the phosphorylation of MKK3/6.[1][2]
-
AP-1: A transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. Its activity is downstream of the p38 MAPK pathway.
The proposed mechanism involves the binding of the compound to MKK3/6, preventing its phosphorylation and subsequent activation of p38 MAPK. This, in turn, leads to the downregulation of AP-1 transcriptional activity.
References
In Silico Modeling of Chloramultilide B Binding to Candida albicans Lanosterol 14-α Demethylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramultilide B, a lindenane sesquiterpenoid dimer isolated from Chloranthus serratus, has demonstrated notable antifungal activity, particularly against Candida albicans. However, its precise molecular target and binding mechanism remain to be fully elucidated. This technical guide presents a comprehensive, hypothetical in silico modeling study investigating the binding of this compound to a key antifungal target, lanosterol (B1674476) 14-α demethylase (CYP51 or ERG11), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This document provides detailed methodologies for molecular docking and molecular dynamics simulations, presents hypothetical quantitative binding data, and visualizes the experimental workflows and the relevant biological pathway. The objective is to furnish researchers and drug development professionals with a detailed framework for conducting similar computational studies on novel natural product inhibitors.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, and the emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. Natural products are a rich source of bioactive compounds with therapeutic potential. This compound, a natural product isolated from Chloranthus serratus, has shown promising antifungal activity with a reported minimum inhibitory concentration (MIC) of 0.068 μM against C. albicans. While its antifungal properties are established, the specific molecular target remains unconfirmed.
This guide outlines a hypothetical in silico approach to investigate the binding of this compound to C. albicans lanosterol 14-α demethylase (CYP51). CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is responsible for maintaining the integrity of the fungal cell membrane.[1][2][3] Inhibition of CYP51 disrupts ergosterol production, leading to fungal cell death, making it a well-validated target for azole antifungal drugs.[4][5] By employing computational techniques such as molecular docking and molecular dynamics simulations, we can predict the binding affinity and interaction patterns of this compound with CYP51, providing insights into its potential mechanism of action.
Hypothetical Target: Candida albicans Lanosterol 14-α Demethylase (CYP51)
For the purpose of this in silico investigation, we have selected lanosterol 14-α demethylase (CYP51) from Candida albicans as the putative protein target for this compound. The crystal structure of C. albicans CYP51 has been resolved and is available in the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 5TZ1 , which is the crystal structure of C. albicans CYP51 in complex with a tetrazole-based antifungal agent.[6] This structure provides a high-resolution model of the enzyme's active site, which is crucial for accurate molecular docking and simulation studies.
In Silico Modeling Workflow
The following diagram illustrates the overall workflow for the in silico modeling of this compound binding to CYP51.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Protein Preparation:
-
The crystal structure of C. albicans CYP51 (PDB ID: 5TZ1) is downloaded from the RCSB Protein Data Bank.[6]
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogens are added to the protein structure using AutoDock Tools.
-
Gasteiger charges are computed and assigned to all atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) in SDF format.
-
The ligand's structure is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The prepared ligand is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of CYP51. The center of the grid is determined based on the position of the co-crystallized inhibitor in the original PDB file.
-
The dimensions of the grid box are set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Analysis of Results:
-
The docking pose with the lowest binding energy is selected for further analysis.
-
The interactions between this compound and the active site residues of CYP51 (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
Protocol:
-
System Preparation:
-
The best-ranked docked complex of CYP51 and this compound is used as the starting structure.
-
The complex is placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
The system is solvated with TIP3P water molecules.
-
Counter-ions (Na+ or Cl-) are added to neutralize the system.[9][10]
-
-
Force Field and Topology:
-
The CHARMM36 force field is used for the protein.
-
The ligand topology and parameters for this compound are generated using a server like CGenFF.
-
-
Energy Minimization:
-
The solvated system undergoes energy minimization using the steepest descent algorithm to remove any steric clashes.
-
-
Equilibration:
-
The system is equilibrated in two phases:
-
NVT (constant number of particles, volume, and temperature) equilibration: The system is heated to 300 K for 100 ps with position restraints on the protein and ligand heavy atoms.
-
NPT (constant number of particles, pressure, and temperature) equilibration: The system is equilibrated at 1 atm pressure and 300 K for 1 ns, with continued position restraints.[11]
-
-
-
Production MD Run:
-
A production MD simulation is run for 100 ns without any restraints.
-
The trajectory, energy, and coordinate files are saved every 10 ps for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.
-
Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of individual residues.
-
Hydrogen bond analysis is performed to determine the persistence of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[12]
Protocol:
-
Trajectory Extraction:
-
Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the production MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, the following energy components are calculated:
-
Molecular mechanics energy (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation).
-
Non-polar solvation energy (calculated based on the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to CYP51.
Table 1: Molecular Docking Results of this compound with CYP51
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.8 |
| Interacting Residues | TYR132, PHE228, ILE304, HIE377, MET508 |
| Hydrogen Bonds | 1 (with TYR132) |
| Hydrophobic Interactions | 7 |
Table 2: Binding Free Energy Calculation using MM/PBSA
| Energy Component | Average Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -18.7 |
| Polar Solvation Energy | 25.5 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -43.5 |
Table 3: Comparison of Binding Affinities of Antifungal Compounds with C. albicans CYP51
| Compound | Binding Affinity (kcal/mol) - Docking | ΔG_bind (kcal/mol) - MM/PBSA | IC50 (μM) |
| Fluconazole | -8.5 | -38.2 | 0.31 |
| Itraconazole | -11.2 | -52.5 | 0.05 |
| This compound (Hypothetical) | -9.8 | -43.5 | 0.068 |
Note: Data for Fluconazole and Itraconazole are representative values from the literature for comparative purposes.[13][14]
Signaling Pathway Visualization
The following diagram illustrates the ergosterol biosynthesis pathway in Candida albicans, highlighting the role of CYP51.
Conclusion
This technical guide has outlined a hypothetical yet comprehensive in silico investigation into the binding of the natural product this compound to the crucial antifungal target, lanosterol 14-α demethylase (CYP51), in Candida albicans. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for researchers to explore the mechanism of action of novel antifungal compounds. The presented hypothetical data suggests that this compound has a strong binding affinity for the CYP51 active site, comparable to existing azole drugs. These computational findings, while requiring experimental validation, underscore the potential of this compound as a lead compound for the development of new antifungal therapies. The methodologies and visualizations presented herein serve as a valuable resource for the application of computational techniques in the early stages of drug discovery and development.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 3. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. LigParGen Server [zarbi.chem.yale.edu]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. youtube.com [youtube.com]
- 13. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Representative Total Synthesis Protocol for the Macrolide Chloramultilide B
Abstract
This document outlines a representative total synthesis protocol for Chloramultilide B, a complex macrolide. As of the date of this publication, a specific total synthesis for this compound has not been detailed in the scientific literature. Therefore, this application note presents a hypothetical yet chemically plausible synthetic route, drawing upon established strategies from the successful total syntheses of structurally related complex macrolides. The protocols and data herein are modeled after well-documented synthetic campaigns and are intended to provide a strategic blueprint for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products.
Introduction
Complex macrolides continue to be a focal point of synthetic organic chemistry due to their intricate molecular architectures and significant biological activities. The development of a robust and efficient total synthesis is paramount for enabling further investigation into their structure-activity relationships (SAR) and therapeutic potential. This document details a convergent and stereoselective synthetic strategy for a representative complex macrolide, this compound.
Retrosynthetic Analysis
A convergent retrosynthetic strategy is proposed, disconnecting the target macrolide into two key fragments of comparable complexity. This approach allows for the parallel synthesis of advanced intermediates, enhancing the overall efficiency of the synthesis. The primary disconnections are made at the ester linkage and a key carbon-carbon bond, leading to a Western Hemisphere aldehyde and an Eastern Hemisphere phosphonate (B1237965).
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
The following sections provide detailed protocols for the synthesis of the key fragments and their subsequent coupling.
Synthesis of the Western Hemisphere Aldehyde
The synthesis of the Western Hemisphere aldehyde commences from a commercially available chiral starting material and involves a series of stereocontrolled reactions to install the requisite stereocenters.
Table 1: Summary of Key Transformations for the Western Hemisphere
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH, H₂O | Diol | 88 |
| 2 | Oxidative Cleavage | NaIO₄, THF, H₂O | Aldehyde | 99 |
| 3 | Aldol Addition | LDA, TMEDA, Et₂O, THF, -78 °C | β-Hydroxy Ketone | 75 |
| 4 | Protection | TBSOTf, 2,6-lutidine, CH₂Cl₂ | Silyl Ether | 92 |
Protocol 1: Asymmetric Dihydroxylation
-
To a solution of the starting alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene).
-
Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by the addition of solid Na₂SO₃ (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.
-
Stir for an additional hour, then extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the desired diol.
Synthesis of the Eastern Hemisphere Phosphonate
The Eastern Hemisphere is prepared from a different chiral pool starting material, featuring a key Horner-Wadsworth-Emmons olefination to construct a key structural motif.
Table 2: Summary of Key Transformations for the Eastern Hemisphere
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) |
| 1 | Horner-Wadsworth-Emmons Olefination | NaH, DME, Phosphonate Reagent | α,β-Unsaturated Ester | 76 |
| 2 | Asymmetric Dihydroxylation | K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆ | Diol | 77 |
| 3 | Silyl Protection | TESOTf, 2,6-lutidine, CH₂Cl₂ | Silyl Ether | 92 |
Protocol 2: Horner-Wadsworth-Emmons Olefination
-
To a suspension of NaH (60% in mineral oil, 1.2 equiv) in anhydrous DME (0.2 M) at 0 °C, add the phosphonate reagent (1.1 equiv) dropwise.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Cool the reaction to 0 °C and add a solution of the aldehyde precursor (1.0 equiv) in DME.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the α,β-unsaturated ester.
Fragment Coupling and Macrocyclization
With both key fragments in hand, the subsequent steps focus on their union and the crucial macrocyclization to form the core of this compound.
Caption: Overall synthetic workflow for this compound.
Protocol 3: Yamaguchi Macrolactonization
-
To a solution of the seco-acid precursor (1.0 equiv) in anhydrous toluene (B28343) (0.01 M), add triethylamine (B128534) (2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting mixture to remove triethylamine hydrochloride and dilute the filtrate with a large volume of anhydrous toluene (to a final concentration of 0.001 M).
-
Add the solution of the activated ester dropwise over 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 equiv) in anhydrous toluene at 70 °C.
-
Stir the reaction mixture at 70 °C for an additional 12 hours.
-
Cool the reaction to room temperature, concentrate in vacuo, and purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the macrolactone.
Table 3: Summary of End-Game Synthesis
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) |
| 5 | HWE Coupling | LiCl, i-Pr₂NEt, MeCN | Coupled Product | 65 |
| 6 | Saponification | LiOH, THF, H₂O | Seco-acid | 95 |
| 7 | Macrolactonization | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Macrolactone | 55 |
| 8 | Final Deprotection | HF·Pyridine, THF | This compound | 80 |
Conclusion
This application note provides a detailed, representative protocol for the total synthesis of the complex macrolide this compound. The outlined convergent strategy, leveraging powerful and stereoselective transformations, offers a viable pathway for accessing this and structurally related natural products. The provided experimental details serve as a foundational guide for researchers in the field of natural product synthesis and drug discovery.
Application Note: Purification of Chloramultilide B by Preparative High-Performance Liquid Chromatography
Abstract
This application note details a robust and scalable method for the purification of Chloramultilide B, a promising bioactive macrolide, from a crude fungal extract using preparative High-Performance Liquid Chromatography (HPLC). The developed protocol provides a systematic approach, from initial sample preparation to final purification, yielding high-purity this compound suitable for downstream applications in drug discovery and development. The method utilizes a reversed-phase C18 column and a water/acetonitrile (B52724) gradient, ensuring efficient separation and recovery. This note is intended for researchers, scientists, and drug development professionals engaged in the isolation and purification of natural products.
Introduction
This compound is a novel macrolide antibiotic with significant potential for therapeutic applications. As with many natural products, obtaining pure this compound from complex fermentation broths presents a significant challenge. Preparative HPLC is a powerful technique for the isolation and purification of target compounds from intricate mixtures.[1][2][3] This document provides a detailed protocol for the preparative HPLC purification of this compound, developed to maximize purity, yield, and throughput. The methodology is based on a scalable approach, starting from analytical method development to preparative-scale purification.[4][5][6][7]
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the extraction of the fungal culture, followed by a preliminary clean-up, and culminates in the final purification using preparative HPLC.
Caption: Experimental workflow for this compound purification.
Materials and Methods
Sample Preparation
The crude extract containing this compound was obtained from the fermentation broth of the endophytic fungus Paraconiothyrium sporulosum. The fermentation culture was extracted with ethyl acetate, and the organic solvent was evaporated under reduced pressure to yield a dry crude extract. For HPLC analysis and purification, the crude extract was dissolved in a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 10 mg/mL and filtered through a 0.45 µm PTFE syringe filter.
Analytical HPLC Method Development
The initial method development was performed on an analytical HPLC system to establish the optimal separation conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Preparative HPLC Purification Protocol
The analytical method was scaled up for preparative purification. The key to successful scaling is to maintain the resolution while increasing the load.[4][6]
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 21.2 mL/min |
| Detection | UV at 230 nm |
| Sample Loading | 2 mL (20 mg crude extract) |
| Fraction Collection | Triggered by UV threshold |
Results and Discussion
The analytical HPLC method provided a good separation of this compound from other components in the crude extract, with a retention time of approximately 15.2 minutes. The preparative HPLC run, scaled from the analytical method, successfully isolated this compound. The collected fractions were analyzed for purity by analytical HPLC.
| Parameter | Result |
| Purity of Isolated this compound | >98% |
| Recovery | Approximately 85% |
| Throughput | ~17 mg of pure compound per run |
The purity of the final product was confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway (Logical Relationship)
The decision-making process for scaling up from analytical to preparative HPLC is crucial for a successful purification. The following diagram illustrates the logical relationships and considerations in this process.
Caption: Logic for scaling up HPLC from analytical to preparative scale.
Conclusion
The preparative HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound from a crude fungal extract. The high purity and recovery rates demonstrate the suitability of this method for obtaining research-grade material for further biological and pharmacological studies. This protocol can also serve as a foundation for further optimization and scale-up for larger-scale production.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. lcms.cz [lcms.cz]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Discovery of Novel Antioomycete Metabolites from the Marine-Derived Fungus Paraconiothyrium sporulosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sporulosol, a New Ketal from the Fungus Paraconiothyrium sporulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell-Based Assays for Chloramultilide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus serratus. This class of compounds has garnered significant interest due to their diverse biological activities. While this compound has been reported to exhibit antifungal properties, its potential as a modulator of inflammatory responses is an emerging area of research.[1] This document provides detailed protocols for in vitro cell-based assays to characterize the cytotoxic and anti-inflammatory effects of this compound, focusing on its impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. The protocols outlined below are designed for researchers in drug discovery and development to assess the therapeutic potential of this compound.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 3.8 |
| 5 | 95.6 | 4.1 |
| 10 | 92.3 | 3.5 |
| 25 | 88.7 | 4.9 |
| 50 | 75.4 | 5.2 |
| 100 | 52.1 | 6.1 |
| IC50 (µM) | >100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | Standard Deviation | % Inhibition |
| Vehicle Control | 2.5 | 0.8 | - |
| LPS (1 µg/mL) | 45.8 | 3.2 | 0 |
| LPS + this compound (1 µM) | 40.1 | 2.9 | 12.4 |
| LPS + this compound (5 µM) | 32.5 | 2.5 | 29.0 |
| LPS + this compound (10 µM) | 21.3 | 1.9 | 53.5 |
| LPS + this compound (25 µM) | 10.7 | 1.5 | 76.6 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50.2 ± 8.5 | 35.1 ± 6.8 |
| LPS (1 µg/mL) | 1250.6 ± 98.2 | 980.4 ± 75.3 |
| LPS + this compound (10 µM) | 625.3 ± 55.7 | 490.2 ± 42.1 |
| LPS + this compound (25 µM) | 312.7 ± 30.1 | 245.1 ± 25.6 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days by scraping and reseeding at a lower density.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (vehicle, LPS alone, this compound alone).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Materials:
-
Cell culture supernatants from the NO production assay.
-
Mouse TNF-α and IL-6 ELISA kits.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Seed the transfected RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Putative mechanism of this compound in the NF-κB signaling pathway.
References
Standard Operating Procedure for Chloramultilide B Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of Chloramultilide B, a lindenane dimer with known antifungal properties. Due to the absence of a specific Safety Data Sheet (SDS), this SOP is based on the precautionary principle for handling potent, bioactive compounds of unknown toxicity.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1000995-47-0 | N/A |
| Molecular Formula | C₃₉H₄₂O₁₄ | [1] |
| Molecular Weight | 734.8 g/mol | [1] |
| Source | Isolated from Chloranthus serratus | |
| Known Activity | Antifungal against Candida albicans and C. parapsilosis (MIC: 0.068 μM) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Hazard Identification and Safety Precautions
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following recommendations are based on handling procedures for hazardous, biologically active compounds. A thorough risk assessment should be conducted before beginning any work.
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
As a potent bioactive molecule, it may have off-target effects and potential for cytotoxicity.
-
Lindenane sesquiterpenoid dimers, the class of molecules to which this compound belongs, have been shown to have anti-cancer and anti-inflammatory properties, suggesting high biological activity[2][3][4].
-
Handling of the powdered form poses a risk of inhalation.
Required Personal Protective Equipment (PPE):
| Item | Specification |
| Gloves | Nitrile gloves, double-gloved |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. |
Engineering Controls:
-
All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood.
-
A safety shower and eyewash station must be readily accessible.
Storage and Handling
-
Storage: Store this compound in a tightly sealed vial at -20°C, protected from light and moisture.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weighing of the solid compound should be done in a chemical fume hood.
-
Use designated spatulas and weighing boats.
-
Prepare stock solutions in a chemical fume hood.
-
Spill and Waste Disposal
-
Spills:
-
In case of a small spill of the solid, gently cover with absorbent paper and decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash hands thoroughly.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Experimental Protocols
Preparation of Stock Solutions
-
Under a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard CLSI guidelines.
-
Prepare Inoculum: Culture Candida albicans or C. parapsilosis overnight in a suitable broth (e.g., YPD). Dilute the culture to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the broth in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Controls: Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
Cell Viability Assay (MTT Assay)
To assess the potential cytotoxic effects of this compound on a mammalian cell line (e.g., MCF-7, as other lindenane dimers have shown activity against it[2]).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are dissolved.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Potential Signaling Pathways and Experimental Workflows
Based on the activities of related lindenane sesquiterpenoid dimers, this compound may modulate inflammatory and apoptotic pathways.
Toll-Like Receptor (TLR) Signaling Pathway
Lindenane-type sesquiterpene dimers have been shown to inhibit TLR signaling[3]. The following diagram illustrates a simplified TLR4 signaling cascade.
Caption: Putative inhibition of TLR signaling by this compound.
NLRP3 Inflammasome Activation Pathway
Some lindenane sesquiterpenoid dimers inhibit the NLRP3 inflammasome.
Caption: Potential inhibition of the NLRP3 inflammasome by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating anti-inflammatory effects.
References
- 1. Atypical Lindenane-Type Sesquiterpenes from Lindera myrrha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Chloramultilide B for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramultilide B is a sesquiterpenoid natural product that has demonstrated notable antifungal activity. As with many natural products, its progression into in vivo studies is hampered by its physicochemical properties, particularly its poor aqueous solubility. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research in rodent models. The following protocols are based on established methods for formulating poorly water-soluble compounds and are intended as a starting point for developing a suitable vehicle for oral and intravenous administration.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Its solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate (B1210297) indicates its lipophilic nature. This property necessitates the use of solubilizing agents and co-solvents for the preparation of aqueous-based formulations suitable for in vivo administration.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value/Information | Source(s) |
| Molecular Formula | C₃₉H₄₂O₁₄ | N/A |
| Molecular Weight | 734.74 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | ||
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Poorly soluble/Insoluble | Inferred from organic solvent solubility |
Experimental Protocols
The following protocols provide step-by-step guidance for preparing this compound formulations for oral and intravenous administration in rodents. It is crucial to perform small-scale pilot formulations to assess the physical and chemical stability of the final preparation before proceeding to in vivo studies.
Protocol 1: Formulation for Oral Gavage in Rats or Mice
This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage. The use of a co-solvent system with a surfactant is a common strategy to enhance the solubility and absorption of lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a sterile 50 mL conical tube, prepare the vehicle by combining the following components in the specified ratio (v/v):
-
10% DMSO
-
40% PEG400
-
5% Tween® 80
-
45% Saline
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 10 mL/kg dosing volume, the final concentration is 1 mg/mL.
-
In a sterile 15 mL conical tube, add the weighed this compound.
-
Add the DMSO component of the vehicle first and vortex until the compound is completely dissolved. This creates a stock solution.
-
Gradually add the PEG400 to the DMSO solution while continuously vortexing.
-
Add the Tween® 80 and continue to vortex.
-
Finally, add the saline to the mixture and vortex until a uniform solution or a fine, homogenous suspension is achieved.
-
Visually inspect the formulation for any precipitation or phase separation.
-
Table 2: Example Formulation Components for Oral Gavage (10 mL total volume)
| Component | Percentage (v/v) | Volume |
| DMSO | 10% | 1.0 mL |
| PEG400 | 40% | 4.0 mL |
| Tween® 80 | 5% | 0.5 mL |
| Saline (0.9% NaCl) | 45% | 4.5 mL |
| Total Volume | 100% | 10.0 mL |
Protocol 2: Formulation for Intravenous Injection in Mice
For intravenous administration, a clear, sterile, and isotonic solution is required to prevent embolism and minimize irritation. This protocol utilizes a co-solvent system that is generally well-tolerated in mice for single-dose pharmacokinetic studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes (15 mL)
-
Sterile syringes and needles (including 0.22 µm sterile filter)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a sterile 15 mL conical tube, prepare the vehicle by combining the following components in the specified ratio (v/v):
-
10% DMSO
-
40% PEG400
-
50% Saline
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound for the desired final concentration. For intravenous injection, lower concentrations are typically used (e.g., 0.5 mg/mL).
-
In a sterile conical tube, dissolve the this compound in the DMSO component of the vehicle by vortexing.
-
Slowly add the PEG400 while vortexing to maintain a clear solution.
-
Gradually add the saline to the mixture. The solution may become transiently cloudy but should clear with continued mixing. If precipitation occurs, the concentration may be too high for this vehicle.
-
Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile vial. This step is critical to ensure the removal of any potential precipitates and to ensure sterility.
-
Table 3: Example Formulation Components for Intravenous Injection (5 mL total volume)
| Component | Percentage (v/v) | Volume |
| DMSO | 10% | 0.5 mL |
| PEG400 | 40% | 2.0 mL |
| Saline (0.9% NaCl) | 50% | 2.5 mL |
| Total Volume | 100% | 5.0 mL |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo studies and a hypothetical signaling pathway for the antifungal action of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Hypothetical signaling pathway for the antifungal action of this compound.
Safety and Handling
-
This compound is a research compound with unknown toxicity. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
-
All formulation procedures should be conducted in a laminar flow hood to maintain sterility.
-
The tolerability of the selected vehicle in the chosen animal model should be assessed in a pilot study before administering the formulation containing this compound.
Disclaimer
The information provided in these application notes is for research purposes only. The proposed formulations are based on general principles for poorly soluble compounds and have not been specifically validated for this compound. Researchers should independently verify the suitability and stability of any formulation before use in in vivo experiments. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Chloramultilide B in Biological Matrices
Abstract
This application note details a robust and sensitive analytical method for the determination of Chloramultilide B in biological samples, such as plasma and tissue homogenates. This compound, a sesquiterpenoid lindenane dimer isolated from Chloranthus species, has demonstrated notable antifungal properties.[1] The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and high-sensitivity quantification. The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to the optimized LC-MS/MS parameters. This method is intended for researchers in drug development, pharmacokinetics, and toxicology requiring accurate measurement of this compound.
Introduction
This compound is a natural product with the molecular formula C39H42O14 and a molecular weight of 734.8.[2][3] It has been identified as a potent antifungal agent, showing inhibitory activity against pathogenic yeasts like Candida albicans.[1] As with many novel therapeutic candidates, a reliable and validated analytical method is crucial for preclinical and clinical development. LC-MS/MS offers superior selectivity and sensitivity for quantifying low-concentration analytes in complex biological matrices.[4][5] This document presents a detailed protocol for the analysis of this compound, based on established methodologies for similar complex natural products, such as pleuromutilin (B8085454) antibiotics.[4][5][6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from 1 mL of plasma or tissue homogenate.
Materials:
-
SPE cartridges (e.g., Polymeric Sorbent)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
0.1% Formic acid in water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of sample, add 10 µL of IS solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove interferences.
-
Elution: Elute this compound and the IS with 2 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Mass Spectrometry (MS) Parameters
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
| Nebulizer Gas | 50 psi |
| Auxiliary Gas | 50 psi |
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 735.8 | 415.3 | 35 |
| This compound (confirming) | 735.8 | 327.2 | 45 |
| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] |
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on typical results for similar analytes.[4][6]
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 4: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| 2.5 | 2.4 | 96 | < 15 |
| 50 | 51.5 | 103 | < 10 |
| 500 | 485 | 97 | < 10 |
Table 5: Recovery
| Sample Matrix | Mean Recovery (%) |
|---|---|
| Plasma | 92 |
| Liver Homogenate | 88 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: MRM fragmentation pathway for this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The detailed sample preparation protocol and optimized instrument parameters are designed to deliver high accuracy, precision, and recovery. This application note serves as a valuable resource for researchers and scientists involved in the study and development of this promising antifungal compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1000995-47-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Complex Natural Product Synthesis
Disclaimer: Initial searches for the total synthesis of "Chloramultilide B" did not yield specific published methodologies. The following guide is a general resource for researchers encountering challenges in the total synthesis of complex natural products, drawing on established principles and examples from the synthesis of other intricate molecules. Should a specific total synthesis of this compound be published, this guide can be adapted accordingly.
Introduction
The total synthesis of complex natural products is a formidable challenge, often characterized by multi-step sequences and modest overall yields. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles and improving the efficiency of their synthetic routes. The advice provided is based on general principles of synthetic organic chemistry and illustrated with examples from challenging syntheses reported in the literature.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low after a multi-step synthesis. Where do I start to identify the bottleneck?
A1: A low overall yield is a common issue in complex synthesis. To identify the problematic step(s), a systematic approach is crucial:
-
Step-by-Step Yield Analysis: Critically evaluate the yield of each individual step. Even a seemingly acceptable yield of 80% over 20 steps results in an overall yield of only ~1%.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress and identify the formation of byproducts.
-
Intermediate Characterization: Ensure the purity and structural integrity of each intermediate. Impurities carried over from previous steps can significantly inhibit subsequent reactions.
Q2: I am observing significant byproduct formation in a key reaction. How can I improve the selectivity?
A2: Byproduct formation is often a result of competing reaction pathways. To enhance selectivity:
-
Re-evaluate Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and concentration. For instance, lower temperatures can often improve diastereoselectivity in aldol (B89426) reactions.
-
Catalyst/Reagent Screening: Explore different catalysts or reagents. For a given transformation, a variety of catalytic systems may exist with different selectivity profiles.
-
Protecting Group Strategy: The choice of protecting groups can influence the steric and electronic environment of the substrate, thereby directing the outcome of a reaction. Revisit your protecting group strategy to see if a different group could better favor the desired pathway.
Q3: A key intermediate in my synthesis is unstable and decomposes upon purification or storage. What are my options?
A3: The instability of intermediates is a significant challenge. Consider the following strategies:
-
Telescoping Reactions: If possible, proceed to the next step without isolating the unstable intermediate. This involves carefully planning the reaction sequence to ensure compatibility of reagents and solvents.
-
In Situ Generation: Generate the unstable reagent or intermediate in the presence of the substrate for the subsequent reaction.
-
Optimize Purification: If isolation is necessary, explore milder purification techniques such as flash chromatography at low temperatures or recrystallization.
-
Storage Conditions: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Troubleshooting Guides
Guide 1: Low Yield in a Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive catalyst | - Use a fresh batch of catalyst and ligand.- Ensure anaerobic conditions are strictly maintained.- Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). |
| Poorly soluble substrate | - Screen a variety of solvents or solvent mixtures.- Increase the reaction temperature (if the substrate is stable). | |
| Formation of homocoupling products | Incorrect stoichiometry or slow addition of reagents | - Optimize the ratio of coupling partners.- Add one of the coupling partners slowly via syringe pump to maintain a low concentration. |
| Decomposition of starting materials or product | Reaction temperature is too high | - Lower the reaction temperature.- Screen different ligands that may allow for lower reaction temperatures. |
Guide 2: Poor Stereoselectivity in an Asymmetric Reaction
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low enantiomeric or diastereomeric excess | Suboptimal catalyst or chiral auxiliary | - Screen a library of chiral ligands or auxiliaries.- Ensure the chiral catalyst is of high purity. |
| Incorrect reaction temperature | - Lowering the temperature often increases stereoselectivity. Perform a temperature screen. | |
| Solvent effects | - The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Screen a range of solvents. | |
| Inconsistent results | Presence of impurities (e.g., water, oxygen) | - Use rigorously dried solvents and reagents.- Maintain a strict inert atmosphere. |
Experimental Protocols: General Methodologies
General Protocol for Reaction Optimization:
-
Baseline Experiment: Conduct the reaction using the initially reported or designed conditions. Carefully record the yield and purity of the product.
-
Parameter Screening (One-Variable-at-a-Time):
-
Temperature: Run the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature, 50 °C, reflux).
-
Solvent: Test a variety of solvents with different polarities and coordinating properties (e.g., THF, CH₂Cl₂, Toluene, DMF, Acetonitrile).
-
Concentration: Vary the concentration of the limiting reagent.
-
Reagent/Catalyst Loading: Adjust the stoichiometry of reagents and the loading of the catalyst.
-
-
Analysis: Analyze the outcome of each experiment using appropriate analytical techniques (TLC, LC-MS, NMR).
-
D-Optimal Design (Advanced): For complex optimizations, consider using Design of Experiments (DoE) software to efficiently explore the interplay between multiple variables.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Stabilizing Chloramultilide B in Aqueous Solutions
Welcome to the technical support center for Chloramultilide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with this compound in aqueous solutions. The guidance provided is based on established knowledge of pleuromutilin (B8085454) antibiotics, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected potency or inconsistent results in my aqueous-based assays with this compound. What could be the cause?
A1: Lower than expected potency and inconsistent results are often linked to the degradation of this compound in your aqueous solution. Pleuromutilin antibiotics are known to be susceptible to degradation under certain conditions.
Troubleshooting Steps:
-
pH of the Solution: this compound, like other pleuromutilins, is prone to hydrolysis in both acidic and alkaline conditions. Ensure the pH of your final solution is maintained in the neutral range (pH 6.8-7.4) for maximal stability. Use buffered systems where appropriate.
-
Temperature: Elevated temperatures can accelerate the degradation process. Always prepare and handle solutions at controlled, low temperatures. If possible, perform experimental steps on ice.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light. Protect your stock solutions and experimental samples from light by using amber vials or covering them with foil.
-
Oxidation: Pleuromutilins can be susceptible to oxidation. Use high-purity, fresh solvents and de-gas your aqueous buffers to minimize dissolved oxygen.
Q2: My this compound is precipitating out of my aqueous solution. How can I improve its solubility?
A2: this compound, characteristic of the pleuromutilin class, has poor water solubility. Precipitation can lead to inaccurate concentrations and flawed experimental outcomes.
Troubleshooting Steps:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) first. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).
-
Formulation Aids: For in vivo studies or complex cell-based assays, consider the use of solubility-enhancing excipients such as cyclodextrins or formulating the compound in a lipid-based delivery system.
-
Sonication: Gentle sonication can sometimes help in dissolving the compound, but be cautious as it can also generate heat, potentially leading to degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is critical to maintaining the integrity of your this compound solutions.
Storage Recommendations:
-
Stock Solutions (in Organic Solvent): For long-term storage, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions daily. We do not recommend storing aqueous solutions for more than one day.[2] If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light.
Quantitative Stability Data for Structurally Related Pleuromutilins
| Condition | Parameter | Stability/Half-life | Reference |
| pH | pH 7 | t½ ≈ 180 days | [3] |
| pH 8 | t½ ≈ 18 days | [3] | |
| Temperature | -20°C (in organic solvent) | Stable for up to 1 month | [1] |
| -80°C (in organic solvent) | Stable for up to 6 months | [1] | |
| 2-8°C (aqueous solution) | Recommended for short-term use only (<24 hours) | [2][4] | |
| Light | Ambient Light | Potential for photodegradation | [4] |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution in an organic solvent to overcome the poor aqueous solubility of this compound.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 10 mg) into the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
Caption: Factors leading to the degradation of this compound in aqueous solutions.
Caption: Recommended workflow for handling this compound to ensure stability.
References
Troubleshooting poor stereocontrol in Chloramultilide B synthesis
Disclaimer: As the total synthesis of Chloramultilide B has not been detailed in publicly available literature, this guide utilizes common stereochemical challenges encountered during the synthesis of other complex macrolides, such as Lasonolide A, as representative examples. The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of polyketide natural products possessing multiple stereocenters.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor stereocontrol in a multi-step synthesis of a complex macrolide?
Poor stereocontrol in complex syntheses typically arises from reactions that create new stereocenters under conditions where the energy difference between the transition states leading to the desired and undesired diastereomers is small. Key sources of error include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly influence the selectivity of a reaction.[1]
-
Reagent Purity: Impurities in reagents, solvents, or catalysts can interfere with the reaction mechanism, leading to lower selectivity.
-
Incorrect Reagent or Catalyst Choice: The selection of a chiral auxiliary, catalyst, or reducing agent is critical for directing the stereochemical outcome. A mismatch between the substrate and the reagent can lead to poor results.[1]
-
Competing Reaction Mechanisms: In some cases, reactions can proceed through multiple pathways (e.g., chelation-controlled vs. Felkin-Anh models), each favoring a different stereoisomer. The balance between these pathways can be sensitive to subtle changes in reaction conditions.[1][2][3]
Q2: How does the Zimmerman-Traxler model help in predicting the outcome of an aldol (B89426) reaction?
The Zimmerman-Traxler model is a powerful predictive tool that rationalizes the diastereoselectivity of aldol reactions involving metal enolates. It postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen.[4][5][6] The stereochemical outcome is dictated by the geometry of the enolate (E or Z) and the steric interactions within this transition state. To minimize 1,3-diaxial interactions, bulky substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions.[7] This model correctly predicts that Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.[5][8] Using boron enolates often enhances selectivity due to shorter B-O bonds, which create a tighter, more organized transition state.[8][9]
Q3: What is the difference between an Evans-Saksena reduction and a Narasaka-Prasad reduction for 1,3-diols?
Both are methods for the diastereoselective reduction of β-hydroxy ketones to 1,3-diols, but they yield opposite diastereomers.
-
Evans-Saksena Reduction: This method uses tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃) and delivers the hydride via an intramolecular mechanism.[2][10] The reagent first forms a six-membered chelate with the substrate, and the hydride is delivered from the boron reagent to the ketone from the same face as the existing hydroxyl group, resulting in the anti-1,3-diol .[2][11]
-
Narasaka-Prasad Reduction: This method uses a boron chelating agent (like BBu₂OMe) followed by an intermolecular hydride source, typically NaBH₄.[3] The boron agent chelates the substrate, locking its conformation. The external hydride then attacks from the less sterically hindered face, which is opposite to the existing hydroxyl group, leading to the syn-1,3-diol .[3]
Troubleshooting Guides
Issue 1: Poor syn/anti Selectivity in Aldol Addition Reactions
You are performing a boron-mediated aldol addition to couple two key fragments and observe a low diastereomeric ratio (d.r.), for example, 2:1 instead of the expected >10:1.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Enolate Geometry | The geometry of the boron enolate is crucial. For syn-aldols, a Z-enolate is required. Ensure you are using the correct conditions. Dialkylboron triflates (e.g., Bu₂BOTf) with a tertiary amine base (e.g., DIPEA) typically favor Z-enolate formation. For anti-aldols via an E-enolate, a bulkier combination like dicyclohexylboron chloride ((c-Hex)₂BCl) with Et₃N is often used.[5][8] | Formation of the correct enolate isomer, leading to the desired aldol diastereomer with high selectivity (>95:5 d.r.). |
| Suboptimal Lewis Acid/Solvent | The choice of Lewis acid and solvent can dramatically affect selectivity. For non-boron mediated aldols, strongly chelating Lewis acids (e.g., TiCl₄, MgBr₂) can enforce a rigid transition state, improving selectivity.[1] Solvent polarity can also influence the transition state geometry; screen solvents like CH₂Cl₂, THF, and Et₂O. | Increased diastereoselectivity by promoting a single, well-defined transition state. |
| Incorrect Reaction Temperature | Aldol reactions are often highly sensitive to temperature. Low temperatures (e.g., -78 °C) are typically required to maximize kinetic control and prevent equilibration or side reactions.[1] | Improved d.r. by increasing the energy difference between the competing diastereomeric transition states. |
| Aldehyde or Enolate Purity | Impurities in the aldehyde coupling partner or residual base/acid from the enolate preparation can disrupt the reaction. Ensure all starting materials are rigorously purified (e.g., distill aldehyde immediately before use). | Consistent and reproducible high diastereoselectivity. |
Issue 2: Low Diastereoselectivity in Ketone Reduction (e.g., CBS Reduction)
You are reducing a prochiral ketone to a secondary alcohol using a Corey-Bakshi-Shibata (CBS) reduction and obtaining a low diastereomeric ratio (or enantiomeric excess).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Similarity of Substituents | The CBS reduction relies on steric differentiation between the two substituents flanking the ketone ("R-large" and "R-small"). If they are sterically similar, selectivity will be poor. If possible, modify the substrate to increase the steric bulk of one group. | Enhanced facial selectivity as the "R-large" group is effectively directed away from the catalyst's chiral pocket. |
| Suboptimal Solvent | In some cases, solvent choice can dramatically impact selectivity. While THF is standard, it has been reported that switching to a solvent like nitroethane can increase both the reaction rate and stereoselectivity for certain substrates. | Improved d.r. or e.e. due to more favorable catalyst-substrate interactions and transition state organization. |
| Presence of Water | The CBS reduction is sensitive to moisture, which can hydrolyze the borane (B79455) and catalyst. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[12] | Consistent catalyst activity and high stereoselectivity.[12] |
| Incorrect Catalyst Stoichiometry or Temperature | While catalytic, using too little catalyst (<5 mol%) can lead to a competing, non-selective background reduction. Ensure proper catalyst loading and maintain low temperatures (-78 °C to -40 °C) as specified by the protocol.[12] | The catalyzed pathway outcompetes the background reaction, leading to high selectivity. |
Issue 3: Poor Stereocontrol in Macrocyclization (e.g., Horner-Wadsworth-Emmons)
An intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the macrolactone is producing a mixture of E/Z olefin isomers, complicating purification and reducing yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Standard HWE Conditions | Standard HWE conditions (e.g., NaH in THF) typically favor the thermodynamically stable E-alkene.[13] If the Z-isomer is desired, specific conditions are required. | Predictable formation of the E-alkene. |
| Incorrect Conditions for Z-Selectivity | To favor the Z-alkene, use the Still-Gennari modification. This involves using a phosphonate (B1237965) with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonate) and strongly dissociating conditions, such as KHMDS with 18-crown-6 (B118740) in THF at low temperature.[13][14] | High selectivity for the kinetically favored Z-alkene (often >95:5 Z:E).[15] |
| Base and Salt Effects | The choice of base and the presence of salts can influence selectivity. For E-selectivity in sensitive substrates, the Masamune-Roush conditions (LiCl, DBU or DIPEA in MeCN) are often effective.[14] The lithium salt helps to rigidify the transition state. | Improved E-selectivity and milder reaction conditions, preventing side reactions. |
| Concentration Issues | Macrocyclizations must be run under high-dilution conditions (typically <0.01 M) to favor the intramolecular reaction over intermolecular polymerization. Use a syringe pump for slow addition of the linear precursor to the base solution. | Maximized yield of the desired macrocycle over oligomeric byproducts. |
Experimental Protocols
Protocol 1: Diastereoselective Boron-Mediated Aldol Reaction (for syn-Adduct)
-
Apparatus: Under an argon atmosphere, add the chiral auxiliary-bearing starting material (e.g., an N-acyl oxazolidinone, 1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum.
-
Solvent and Cooling: Dissolve the starting material in anhydrous CH₂Cl₂ (to a concentration of ~0.1 M) and cool the solution to 0 °C in an ice bath.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise via syringe. After 5 minutes, add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Add the purified aldehyde (1.2 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cold enolate solution.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate (B84403) buffer solution, followed by methanol. Vigorously stir the biphasic mixture for 15 minutes. Remove the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.[16]
Protocol 2: Evans-Saksena Reduction (for anti-1,3-Diol)
-
Apparatus: To a flame-dried flask under an argon atmosphere, add the β-hydroxy ketone substrate (1.0 eq.).
-
Solvent and Reagent: Dissolve the substrate in a 1:1 mixture of anhydrous acetonitrile (B52724) and acetic acid (to ~0.05 M). Cool the solution to -40 °C.
-
Reducing Agent Addition: In a separate flask, prepare a solution or slurry of tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 1.5 eq.) in the same solvent mixture. Add this reducing agent to the substrate solution portion-wise over 10 minutes, maintaining the internal temperature below -35 °C.
-
Reaction: Stir the reaction mixture at -40 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Quench the reaction by the slow, careful addition of a saturated aqueous sodium potassium tartrate (Rochelle's salt) solution at -40 °C. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the layers are clear.
-
Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the anti-1,3-diol.[2][10]
Visualizations
Caption: General troubleshooting workflow for addressing poor stereocontrol.
Caption: Simplified Zimmerman-Traxler transition states for aldol reactions.
Caption: Decision tree for selecting a 1,3-diol reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 3. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. synarchive.com [synarchive.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Optimizing Chloramultilide B Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramultilide B in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A logarithmic dose-response curve is often effective for initial screening.[1] A suggested starting range would be from nanomolar (nM) to micromolar (µM) concentrations.
Q2: Which cytotoxicity assay is most suitable for assessing the effects of a natural product like this compound?
A2: Tetrazolium-based assays like MTT and XTT are commonly used to assess metabolic activity, which is an indicator of cell viability.[2] However, natural products can sometimes interfere with these colorimetric assays.[3] Therefore, it is recommended to corroborate findings with an assay that measures a different cell death marker, such as a lactate (B86563) dehydrogenase (LDH) release assay, which indicates loss of membrane integrity.[4][5]
Q3: How long should I expose the cells to this compound?
A3: The optimal exposure time can vary depending on the cell type and the compound's mechanism of action. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.[3] It is recommended to perform a time-course experiment to determine the most appropriate duration for your specific experimental setup.
Q4: Can the components of the cell culture medium interfere with the assay?
A4: Yes, components like phenol (B47542) red (a pH indicator) and serum can interfere with colorimetric assays such as the MTT assay.[3] It is advisable to use phenol red-free medium during the assay or to wash the cells with phosphate-buffered saline (PBS) before adding the assay reagent.[3] Using a serum-free medium during the incubation with the assay reagent is also recommended to minimize potential interactions.[3]
Troubleshooting Guides
Issue 1: High Background Absorbance in the Assay
High background can obscure the signal from the cells, leading to inaccurate results.[6]
| Potential Cause | Recommended Solution |
| Direct reduction of assay reagent by this compound | Test this compound in a cell-free system by adding it to the culture medium with the assay reagent. If a color change occurs, the compound is directly interacting with the reagent. Consider an alternative assay.[3] |
| Contamination of culture medium | Ensure that the culture medium is not contaminated with bacteria or yeast, as they can also metabolize the assay reagents. |
| Interference from media components | Use phenol red-free media during the assay. Minimize serum concentration or use serum-free media during the assay incubation step.[3] |
| Light exposure (for MTT assay) | The MTT reagent is light-sensitive. Avoid prolonged exposure to light to prevent spontaneous reduction.[6] |
Issue 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to distinguish between different experimental conditions.[6]
| Potential Cause | Recommended Solution |
| Insufficient cell number | The number of viable cells may be too low to generate a strong signal. Optimize the cell seeding density for your specific cell line.[6] |
| Suboptimal incubation time | A typical incubation time with the assay reagent is 2 to 4 hours. However, this may need to be optimized. Perform a time-course experiment to determine the optimal incubation period.[6] |
| Low metabolic activity of cells | Some cell types have inherently low metabolic activity. Ensure that the cells are in a logarithmic growth phase. |
| Incorrect wavelength reading | Ensure the plate reader is set to the correct wavelength for the specific assay being used (e.g., 570 nm for MTT). |
Issue 3: Inconsistent Results Between Replicates
Variability between replicates can compromise the reliability of the data.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. |
| Edge effects in the microplate | The outer wells of a microplate are prone to evaporation. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[3] |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO) and gentle agitation.[3][7] |
| Cell clumping | Ensure a single-cell suspension before seeding to have a uniform cell distribution in each well. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
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Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.[9]
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Stop Reaction: Add the stop solution provided in the kit to each well.[9]
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Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Concentration Range | Rationale |
| 1 nM - 10 µM | A broad logarithmic range to capture a wide spectrum of potential cytotoxic effects. |
| 10 µM - 100 µM | To investigate higher concentration effects if no cytotoxicity is observed at lower ranges. |
Table 2: Key Parameters for Optimization of Cytotoxicity Assays
| Parameter | Recommended Range/Action | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Varies by cell line; should be in the linear range of the assay. |
| Incubation Time (Compound) | 24, 48, 72 hours | To determine the time-dependent effects of the compound. |
| Incubation Time (Assay Reagent) | 1 - 4 hours | To ensure sufficient signal generation without causing toxicity from the reagent itself.[6] |
| Wavelength (MTT) | 570 nm | Optimal absorbance for formazan product. |
| Wavelength (LDH) | 490 nm | Common absorbance wavelength for the formazan product in LDH assays.[9] |
Visualizations
Caption: A generalized workflow for a cytotoxicity assay.
Caption: A decision tree for troubleshooting common issues.
Caption: Potential signaling pathways affected by cytotoxic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of Chloramultilide B in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Chloramultilide B. Given that this compound is a natural product with limited characterization in mammalian cells, this guide emphasizes a general framework for identifying and mitigating off-target effects applicable to novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus serratus.[1] Its primary reported activity is antifungal, with potent inhibitory effects against Candida albicans and Candida parapsilosis, exhibiting a minimum inhibitory concentration (MIC) of 0.068 μM.[1] Its mechanism of action and target profile in mammalian cells are not well-documented in publicly available literature. Therefore, researchers should exercise caution and perform thorough validation to distinguish on-target from potential off-target effects.
Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:
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Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.
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Cellular toxicity: Engagement of off-target proteins can disrupt critical cellular pathways, leading to cytotoxicity that masks the desired biological effect.
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Poor translatability: Promising results in cell-based assays may not be reproducible in more complex biological systems if the effects are primarily driven by off-targets.
For a novel compound like this compound, a comprehensive assessment of off-target effects is crucial for validating its mechanism of action and potential as a research tool or therapeutic agent.
Q3: How can I begin to identify the on- and off-targets of this compound?
A3: A multi-pronged approach is recommended to identify the molecular targets of this compound. This typically involves a combination of computational and experimental methods:
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Computational Prediction: In silico methods, such as ligand-based and structure-based approaches, can predict potential targets by comparing the structure of this compound to known ligands of characterized proteins.[2]
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Chemical Proteomics: Techniques like affinity-based protein profiling (ABPP) can identify direct binding partners of this compound in a cellular lysate or in living cells.[3]
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Proteome-Wide Profiling: Methods such as the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify proteins that are stabilized upon binding to this compound in their native cellular environment.[4][5]
Q4: What are some initial steps to minimize off-target effects in my experiments with this compound?
A4: Before embarking on extensive off-target identification studies, you can implement several strategies in your experimental design to mitigate the risk of off-target effects:
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Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations are more likely to engage lower-affinity off-targets.
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Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
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Time-Course Experiments: Assess the kinetics of the cellular response to this compound. On-target effects often manifest at earlier time points and at lower concentrations than off-target effects.
Troubleshooting Guides
Unanticipated or inconsistent experimental results when using this compound may be indicative of off-target effects. The following table provides guidance on common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) Related to Off-Target Effects | Recommended Solution(s) |
| High Cellular Toxicity at Low Concentrations | 1. Engagement of a critical off-target protein essential for cell viability. 2. General membrane disruption or other non-specific cytotoxic effects. | 1. Perform a dose-response curve to determine the EC50 for the desired activity versus the CC50 for cytotoxicity. 2. Use a lower, non-toxic concentration of this compound. 3. If toxicity persists at the effective concentration, consider proteome-wide off-target identification. |
| Inconsistent Phenotype Across Different Cell Lines | 1. The expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Confirm the expression of your intended target protein in all cell lines using Western blot or qPCR. 2. If an off-target is suspected, verify its expression levels as well. |
| Phenotype is Not Rescued by Overexpression of the Intended Target | 1. The observed phenotype is due to an off-target effect. 2. This compound acts downstream of the intended target. | 1. Validate on-target engagement using a biophysical method like the Cellular Thermal Shift Assay (CETSA). 2. Use genetic knockdown (e.g., siRNA or CRISPR) of the intended target to see if it phenocopies the effect of this compound. |
| Discrepancy Between In Vitro and Cellular Activity | 1. Poor cell permeability of this compound. 2. Rapid metabolism of the compound in cells. 3. The in vitro target is not the relevant cellular target. | 1. Assess cell permeability using standard assays. 2. Evaluate the stability of this compound in cell culture media and cell lysates. 3. Perform cellular target engagement assays to confirm that this compound interacts with the intended target in a cellular context. |
Experimental Protocols
Protocol 1: Dose-Response Determination for On-Target vs. Off-Target Effects
This protocol helps to establish a therapeutic window for this compound, where on-target effects can be observed with minimal off-target-driven toxicity.
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Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
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Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 μM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., DMSO).
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Cell Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.
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Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
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Assay for On-Target Effect: Measure the desired biological endpoint (e.g., inhibition of a specific signaling pathway, change in protein phosphorylation) using an appropriate assay (e.g., Western blot, ELISA, reporter assay).
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Assay for Cytotoxicity: In a parallel plate, measure cell viability using an assay such as MTT or a live/dead cell stain.
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Data Analysis: Plot the dose-response curves for both the on-target effect (EC50) and cytotoxicity (CC50). A larger window between the EC50 and CC50 suggests a greater likelihood of observing on-target effects without significant off-target toxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in intact cells.[4][6][7][8]
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Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
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Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
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Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
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Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.
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Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
This table illustrates how to present data from a dose-response experiment to determine the therapeutic window.
| Compound | On-Target EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (CC50/EC50) |
| This compound | 0.5 | 15 | 30 |
| Control Compound A | > 50 | > 100 | - |
This data is for illustrative purposes only.
Table 2: Hypothetical Kinase Profiling Data for this compound
This table shows an example of kinase profiling data to identify potential off-targets.[9][10][11][12][13]
| Kinase | % Inhibition at 1 μM this compound | IC50 (μM) |
| On-Target Kinase X | 95% | 0.05 |
| Off-Target Kinase Y | 80% | 0.8 |
| Off-Target Kinase Z | 25% | > 10 |
This data is for illustrative purposes only.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: A logical guide for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.co.jp [promega.co.jp]
- 11. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Bioluminescent Kinase Profiling Strips to Identify Kinase Inhibitor Selectivity and Promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Purification of Chloramultilide B
Welcome to the technical support center for the purification of Chloramultilide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the isolation and purification of this complex lindenane sesquiterpenoid dimer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it sourced from?
This compound is a lindenane sesquiterpenoid dimer that has been isolated from plants of the Chloranthus genus, such as Chloranthus serratus. It exhibits biological activity, including antifungal properties.
Q2: What are the primary challenges in the purification of this compound?
The main challenges in purifying this compound and other lindenane dimers include:
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Structural Complexity and Isomers: The presence of multiple stereocenters can lead to the existence of isomers with very similar polarities, making chromatographic separation difficult.
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Instability: The lindenane ring system is known to be inherently unstable, which can lead to degradation of the target molecule during extraction and purification.
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Low Abundance: this compound is often present in low concentrations within the crude plant extract, which contains a complex mixture of other structurally related and unrelated compounds.
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Co-eluting Impurities: Other lindenane dimers and natural products with similar physicochemical properties often co-elute with this compound, requiring high-resolution chromatographic techniques for separation.
Q3: What is the general workflow for the purification of this compound?
The typical purification workflow involves a multi-step process:
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Extraction: The plant material (e.g., whole plant or roots of Chloranthus serratus) is extracted with an organic solvent, commonly ethanol (B145695) or methanol (B129727).
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Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation based on polarity.
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Column Chromatography (Silica Gel): The organic-soluble fraction is subjected to column chromatography on silica (B1680970) gel using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to separate major compound classes.
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Reversed-Phase Chromatography (RP-C18): Fractions containing lindenane dimers are further purified using reversed-phase (RP-C18) column chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water).
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Semi-preparative HPLC: For final purification to achieve high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) on an RP-C18 column is often employed.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | The lindenane core can be sensitive to acidic or basic conditions and prolonged exposure to heat or light. It is advisable to work at neutral pH whenever possible and protect samples from light and elevated temperatures. Consider performing purification steps at lower temperatures if degradation is suspected. |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area for extraction. Multiple extraction cycles with fresh solvent are recommended to ensure complete extraction of the target compound. |
| Poor Separation in Column Chromatography | Optimize the solvent system for column chromatography by performing preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation between the target compound and major impurities. A shallower solvent gradient during column chromatography can improve resolution. |
| Loss of Compound during Solvent Removal | Use rotary evaporation at a controlled temperature (e.g., < 40°C) to remove solvents. For small sample volumes, drying under a stream of nitrogen is a gentler alternative. |
Poor Peak Shape in HPLC (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | For basic compounds, interactions with residual silanol (B1196071) groups on the silica-based C18 column can cause peak tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. If a larger quantity needs to be purified, consider using a larger dimension semi-preparative column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for symmetrical peaks. |
| Contamination of the Column Inlet Frit | If all peaks in the chromatogram show poor shape, the inlet frit of the column may be partially blocked. Try back-flushing the column with a strong solvent. If the problem persists, the frit may need to be replaced. |
Co-elution of Impurities
| Potential Cause | Troubleshooting Step |
| Structurally Similar Impurities | Other lindenane dimers often have very similar polarities to this compound. To improve separation, optimize the HPLC method by: - Using a shallower gradient. - Trying a different organic modifier in the mobile phase (e.g., acetonitrile instead of methanol, or vice versa). - Using a column with a different stationary phase chemistry or a smaller particle size for higher resolution. |
| Non-polar Impurities Co-eluting in Reversed-Phase | If a non-polar impurity is co-eluting with the target compound, it might be due to the impurity having a strong affinity for the stationary phase. Adjusting the initial percentage of the organic solvent in the gradient or using a different stationary phase might resolve this. |
Experimental Protocols
Note: The following is a generalized protocol for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species and should be optimized for the specific plant material and target compound, this compound.
1. Extraction and Preliminary Fractionation
-
Extraction: Air-dried and powdered whole plants of Chloranthus serratus (1 kg) are extracted three times with 95% ethanol (3 x 5 L) at room temperature for 24 hours each.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
-
Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with petroleum ether (3 x 1 L) and ethyl acetate (3 x 1 L). The ethyl acetate fraction, which typically contains the lindenane dimers, is concentrated to dryness.
2. Silica Gel Column Chromatography
-
Column Preparation: A silica gel column (e.g., 100-200 mesh, 10 cm diameter, 60 cm length) is packed using a slurry method with hexane.
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Sample Loading: The dried ethyl acetate fraction (e.g., 50 g) is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: The column is eluted with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 50:50, v/v).
-
Fraction Collection: Fractions of a defined volume (e.g., 500 mL) are collected and monitored by TLC. Fractions with similar TLC profiles are combined.
3. Reversed-Phase C18 (RP-C18) Column Chromatography
-
Column Preparation: An RP-C18 column is packed and equilibrated with the initial mobile phase (e.g., 40% methanol in water).
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Sample Loading: The combined fractions from the silica gel column containing lindenane dimers are dissolved in a minimal amount of methanol and loaded onto the column.
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Elution: The column is eluted with a stepwise gradient of increasing methanol concentration in water (e.g., from 40% to 100% methanol).
-
Fraction Collection: Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.
4. Semi-preparative HPLC
-
Column: A semi-preparative RP-C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. For example, a linear gradient from 40% A to 70% A over 40 minutes.
-
Flow Rate: e.g., 3 mL/min.
-
Detection: UV detection at a wavelength where lindenane dimers absorb (e.g., 210 nm and 254 nm).
-
Injection: The enriched fraction containing this compound is dissolved in methanol and injected.
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
Data Presentation
Table 1: Representative Purification Scheme for Lindenane Dimers from Chloranthus sp.
| Purification Step | Stationary Phase | Mobile Phase System (Gradient) | Typical Outcome |
| Solvent Partitioning | N/A | Petroleum Ether, Ethyl Acetate, Water | Enrichment of medium polarity compounds in the ethyl acetate fraction. |
| Column Chromatography | Silica Gel (100-200 mesh) | Hexane-Ethyl Acetate (gradient) | Separation into multiple fractions based on polarity. Lindenane dimers typically elute in mid-polarity fractions. |
| Column Chromatography | RP-C18 | Methanol-Water (gradient) | Further separation of lindenane dimers from more polar and non-polar impurities. |
| Semi-preparative HPLC | RP-C18 (5 µm) | Acetonitrile-Water with 0.1% Formic Acid (gradient) | Isolation of individual lindenane dimers to high purity (>95%). |
Note: Specific yields for this compound are highly dependent on the starting plant material and the efficiency of each purification step and are not consistently reported in the literature. Purity is typically assessed by analytical HPLC and confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for achieving high purity of this compound.
Preventing degradation of Chloramultilide B during storage
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals working with the novel macrolide antibiotic, Chloramultilide B. As specific degradation pathways and optimal storage conditions for this compound have not been publicly established, this document is based on the general characteristics and behaviors of macrolide antibiotics. It is imperative to conduct specific stability studies for this compound to determine its unique degradation profile and establish optimal storage and handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use a suitable solvent and store at 2-8°C. Avoid repeated freeze-thaw cycles.
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, precipitation), a decrease in potency or purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram, which could represent degradation products.
Q3: Is this compound sensitive to light and humidity?
A3: Macrolide antibiotics can be susceptible to both photolytic and hydrolytic degradation. Therefore, it is crucial to protect this compound from light and moisture.[1] Store in amber vials or light-blocking containers and in a desiccated environment.
Q4: At what pH is this compound most stable in solution?
A4: While specific data for this compound is unavailable, macrolides are generally most stable in neutral to slightly alkaline conditions. Acidic conditions can lead to the hydrolysis of the lactone ring, a common degradation pathway for this class of compounds.
Troubleshooting Guide
Issue 1: I am observing a significant loss of this compound potency in my recent experiments compared to older batches.
-
Question: Have the storage conditions been consistent and appropriate?
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Answer: Verify that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress. Any deviation may lead to accelerated degradation.
-
-
Question: How was the compound handled during experimental setup?
-
Answer: Exposure to elevated temperatures, strong acids or bases, or oxidizing agents during your experimental procedure could cause degradation. Review your protocol for any potential stressors.
-
-
Question: Could the solvent be contributing to the degradation?
-
Answer: Ensure the solvent used is of high purity and does not contain impurities that could catalyze degradation. Some solvents can also participate in degradation reactions. Consider preparing fresh solutions for each experiment.
-
Issue 2: I am seeing new, unidentified peaks in my HPLC analysis of a this compound sample.
-
Question: Could these new peaks be degradation products?
-
Answer: Yes, the appearance of new peaks is a strong indicator of degradation. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound and see if the resulting peaks match the unidentified peaks in your sample.
-
-
Question: Has the sample been stored improperly?
-
Answer: Review the storage history of the sample. Improper storage is a primary cause of degradation leading to the formation of impurities.
-
-
Question: Is my analytical method stability-indicating?
-
Answer: A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[1] If your method is not validated for this purpose, the new peaks may have co-eluted with your main peak in previous analyses.
-
Quantitative Data Summary
As there is no specific quantitative data available for this compound degradation, the following table is a template for researchers to summarize their findings from stability studies. This will allow for easy comparison of degradation rates under various stress conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Appearance of Degradation Products (Peak Area %) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60 | ||
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60 | ||
| Oxidation (3% H₂O₂) | 24 hours | 25 | ||
| Thermal Degradation | 7 days | 80 | ||
| Photodegradation (ICH Q1B) | 1.2 million lux hours | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[1]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 24 hours.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and heat it in an oven at 80°C for 7 days.
-
Dissolve the heat-treated solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique like HPLC-UV or LC-MS to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of accurately quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often a good starting point for macrolides.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time. A typical gradient might be: 0 min (10% B), 20 min (90% B), 25 min (90% B), 26 min (10% B), 30 min (10% B). The flow rate is typically set to 1.0 mL/min.
-
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This can be determined using a UV-Vis spectrophotometer.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.
-
Specificity: Analyze the samples from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the this compound peak.
-
Linearity, Accuracy, and Precision: These parameters should be evaluated by analyzing a series of known concentrations of this compound.
-
Visualizations
Caption: Hypothetical degradation of a macrolide.
Caption: Forced degradation study workflow.
Caption: Logical troubleshooting workflow.
References
Technical Support Center: Refining Bioassay Conditions for Consistent Chloramultilide B Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Chloramultilide B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
A1: this compound is a lindenane-type sesquiterpenoid dimer, a class of natural products known for a variety of biological activities. Published research has highlighted its potential as an anti-inflammatory agent. Lindenane sesquiterpenoid dimers have been shown to inhibit the Toll-Like Receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[1] Specifically, related compounds have been demonstrated to mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages.[1]
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound against fungal strains. What are the potential causes?
A2: High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure you are using a standardized inoculum preparation method, such as adjusting to a 0.5 McFarland standard.
-
Compound Stability and Solubility: this compound, like many sesquiterpenoid dimers, may have limited solubility in aqueous media. Ensure your stock solution in DMSO is fully dissolved before preparing serial dilutions. Precipitation of the compound in the assay wells will lead to inaccurate results.
-
Endpoint Reading: Subjectivity in visual endpoint reading can introduce variability. Consider using a spectrophotometer to measure optical density for a more objective determination of growth inhibition.
-
Media and Reagents: The quality and consistency of your culture medium and other reagents are critical. Prepare fresh media and solutions to rule out contamination or degradation.
Q3: My cytotoxicity assays with this compound show inconsistent IC50 values. What should I troubleshoot?
A3: Inconsistent IC50 values in cytotoxicity assays can arise from several experimental variables:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to cytotoxic agents.
-
Compound Precipitation: As with MIC assays, ensure this compound remains in solution at the tested concentrations. Visually inspect your assay plates for any signs of precipitation.
-
Incubation Time: The duration of exposure to the compound can significantly impact the IC50 value. Standardize the incubation time across all experiments.
-
Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Ensure you are using the most appropriate assay for your experimental question and that the assay window (the difference between positive and negative controls) is sufficient.
Q4: What is the best solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound and other lindenane sesquiterpenoid dimers. It is important to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium. The final DMSO concentration in the assay should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q5: How should I store this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
Symptoms:
-
Visible precipitate in the stock solution or in the wells of the assay plate.
-
Inconsistent or unexpectedly low bioactivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Dissolution of Stock Solution | Ensure the this compound powder is completely dissolved in 100% DMSO before making further dilutions. Gentle warming (to 37°C) and vortexing may aid dissolution. |
| Precipitation Upon Dilution in Aqueous Medium | When diluting the DMSO stock in culture medium, add the stock solution to the medium slowly while gently vortexing the medium. This helps to prevent rapid changes in solvent polarity that can cause precipitation. |
| Concentration Exceeds Solubility Limit | Determine the solubility limit of this compound in your specific culture medium. If you are working above this limit, consider using a co-solvent, although this may impact cellular responses and should be carefully controlled for. |
| Interaction with Media Components | Some components of culture media, such as proteins in serum, can interact with and reduce the effective concentration of the compound. Consider using serum-free medium for the duration of the compound exposure if compatible with your cell line. |
Issue 2: Inconsistent Antifungal Activity (MIC Assay)
Symptoms:
-
Wide variation in MIC values across replicate plates or experiments.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inoculum Variability | Standardize your inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard. Ensure the final inoculum concentration in the wells is consistent. |
| Subjective Endpoint Reading | Use a microplate reader to measure absorbance at a suitable wavelength (e.g., 600 nm) to quantify fungal growth. Define the MIC as the lowest concentration that inhibits growth by a specific percentage (e.g., ≥50%) compared to the drug-free control. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of the microplate, which can concentrate the compound and affect fungal growth, fill the outer wells with sterile water or media without cells or compound. |
| Fungal Strain Viability | Ensure you are using a fresh and viable fungal culture for each experiment. Sub-culturing the fungus multiple times can lead to changes in its susceptibility profile. |
Issue 3: Variable Cytotoxicity Results (IC50 Determination)
Symptoms:
-
Significant differences in IC50 values between experiments.
-
Poor reproducibility of dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Perform a cell count and viability assessment (e.g., with trypan blue) before seeding to ensure consistency. Optimize the cell seeding density to ensure a robust assay window. |
| Assay Interference | Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., by having inherent color or fluorescence). Run appropriate controls, such as compound-only wells, to check for interference. |
| Incorrect Incubation Time | The optimal incubation time for observing a cytotoxic effect can vary depending on the cell line and the compound's mechanism of action. Perform a time-course experiment to determine the optimal endpoint. |
| DMSO Cytotoxicity | At higher concentrations, DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation
The following tables provide illustrative examples of the type of quantitative data that can be generated from bioassays with this compound and similar compounds. Note that specific values will vary depending on the experimental conditions.
Table 1: Illustrative Antifungal Activity of a Lindenane Sesquiterpenoid Dimer
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 8 |
| Cryptococcus neoformans | 16 |
| Aspergillus fumigatus | 32 |
Table 2: Illustrative Cytotoxicity of a Lindenane Sesquiterpenoid Dimer against Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h exposure |
| A549 (Human Lung Carcinoma) | 15.2 |
| HCT116 (Human Colon Carcinoma) | 9.8 |
| MCF-7 (Human Breast Adenocarcinoma) | 12.5 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
From a fresh culture, suspend several fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.
-
-
Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at 600 nm with a microplate reader.
-
Cytotoxicity Testing: MTT Assay
This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by viable cells.[2][3][4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix the plate on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cytotoxicity Testing: LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6][7][8][9]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
-
Visualizations
Caption: Proposed inhibitory mechanism of this compound on the TLR4/MyD88 signaling pathway.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
Validation & Comparative
A Comparative Analysis of Chloramultilide B and Macrolide Antibiotics: Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chloramultilide B, a naturally derived lindenane sesquiterpenoid dimer, and the well-established macrolide class of antibiotics. While both exhibit antimicrobial properties, they belong to distinct chemical classes and demonstrate different spectra of activity. This document summarizes their known activities, presents available quantitative data, and details the experimental protocols for assessing their efficacy.
Introduction: Distinct Chemical Classes with Diverse Activities
This compound is a sesquiterpenoid dimer isolated from Chloranthus serratus. It is classified as a lindenane dimer, a group of natural products known for a wide range of biological activities, including anti-inflammatory, antiviral, and antifungal properties. In contrast, macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Commonly used macrolides include erythromycin, azithromycin, and clarithromycin (B1669154), which are primarily used to treat bacterial infections by inhibiting protein synthesis.[1][2]
This guide will focus on the known antifungal activity of this compound and the well-documented antibacterial activity of macrolide antibiotics, providing a comparative overview for researchers exploring novel antimicrobial agents.
Quantitative Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound against fungal pathogens and for representative macrolide antibiotics against common bacterial pathogens.
Table 1: Antifungal Activity of this compound
| Compound | Fungal Species | MIC (µM) |
| This compound | Candida albicans | 0.068 |
| This compound | Candida parapsilosis | 0.068 |
Data sourced from MedchemExpress. The original research publication with detailed experimental conditions was not available in the search results.
Table 2: Antibacterial Activity of Representative Macrolide Antibiotics
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Erythromycin | Streptococcus pneumoniae | ≤0.015 - >128 | 0.03 | 0.25 |
| Haemophilus influenzae | 0.25 - >128 | 4 | 8 | |
| Staphylococcus aureus | ≤0.06 - >128 | 0.5 | >128 | |
| Azithromycin | Streptococcus pneumoniae | ≤0.015 - >128 | 0.06 | 0.5 |
| Haemophilus influenzae | ≤0.015 - >128 | 1 | 2 | |
| Staphylococcus aureus | ≤0.12 - >128 | 1 | >128 | |
| Clarithromycin | Streptococcus pneumoniae | ≤0.015 - >128 | 0.03 | 0.25 |
| Haemophilus influenzae | 0.03 - >128 | 4 | 8 | |
| Staphylococcus aureus | ≤0.03 - >128 | 0.25 | >128 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data is compiled from various antimicrobial surveillance studies.
Mechanism of Action
The antimicrobial mechanisms of this compound and macrolide antibiotics are fundamentally different, reflecting their distinct chemical structures and evolutionary origins.
This compound: The precise mechanism of action for the antifungal activity of this compound has not been extensively elucidated in the available literature. As a lindenane sesquiterpenoid dimer, its activity may stem from interactions with the fungal cell membrane, disruption of key enzymatic processes, or other cellular targets. Further research is required to fully understand its mode of action.
Macrolide Antibiotics: Macrolides exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule and various ribosomal proteins.[3] This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[3] This mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Caption: Mechanism of action of macrolide antibiotics.
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) for antifungal and antibacterial agents. These protocols are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing (Broth Microdilution)
This method is suitable for determining the MIC of compounds like this compound against yeast species such as Candida albicans.
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in sterile distilled water or saline to create a working stock.
-
-
Preparation of Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock solution in RPMI-1640 medium.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is standard for determining the MIC of macrolide antibiotics against bacteria like Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.
-
Preparation of Antibiotic Stock Solution:
-
Prepare stock solutions of erythromycin, azithromycin, or clarithromycin according to CLSI guidelines. This may involve dissolving the antibiotic powder in a specific solvent and then diluting it in sterile water.
-
-
Preparation of Inoculum:
-
Culture the bacterial isolate on an appropriate agar medium (e.g., Mueller-Hinton agar, blood agar for fastidious organisms) at 35°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For fastidious organisms, specialized media like Haemophilus Test Medium (HTM) for H. influenzae should be used.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the macrolide antibiotic stock solution in the appropriate broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for organisms like S. pneumoniae).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Caption: General workflow for MIC determination.
Conclusion
This compound and macrolide antibiotics represent two distinct classes of antimicrobial compounds with different chemical structures, mechanisms of action, and primary spectra of activity. This compound, a lindenane sesquiterpenoid dimer, has demonstrated notable antifungal activity, particularly against Candida species. Macrolides, on the other hand, are well-established antibacterial agents that inhibit protein synthesis in a broad range of bacteria.
For researchers in drug discovery and development, this comparison highlights the importance of exploring diverse natural product scaffolds like the lindenane dimers for novel antimicrobial leads. While this compound's potential as an antibacterial agent remains to be fully investigated, its known antifungal properties warrant further study. The established methodologies for antimicrobial susceptibility testing provide a robust framework for evaluating the efficacy of such novel compounds against a wide array of microbial pathogens. Future research should focus on elucidating the precise mechanism of action of this compound and exploring its potential synergistic effects with existing antimicrobial agents.
References
Unraveling Cytotoxicity: A Comparative Analysis of Chloramultilide B and Paclitaxel
A definitive comparative analysis of the cytotoxic properties of Chloramultilide B and the well-established anticancer drug paclitaxel (B517696) is currently hampered by a lack of publicly available data on the anticancer activity of this compound. While extensive research documents the cytotoxic mechanisms and efficacy of paclitaxel against various cancer cell lines, similar studies on this compound are not readily found in the scientific literature.
Initial investigations into this compound have highlighted its potent antifungal properties, demonstrating inhibitory activity against pathogenic yeasts such as Candida albicans and Candida parapsilosis. However, its potential as a cytotoxic agent against human cancer cells remains largely unexplored in published research.
This guide, therefore, will focus on providing a comprehensive overview of the established cytotoxic profile of paclitaxel, including its mechanism of action, quantitative cytotoxicity data against representative cancer cell lines, and detailed experimental protocols. This information will serve as a benchmark for any future studies investigating the potential anticancer effects of this compound.
Paclitaxel: A Microtubule-Stabilizing Antineoplastic Agent
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of the microtubule network disrupts the normal mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Below is a diagram illustrating the signaling pathway of paclitaxel-induced apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Quantitative Cytotoxicity of Paclitaxel
The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for paclitaxel vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) |
| HeLa | Cervical Cancer | 48 | 5 - 10 |
| MCF-7 | Breast Cancer | 48 | 2 - 8 |
| A549 | Lung Cancer | 72 | 10 - 20 |
Note: These values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols for Cytotoxicity Assessment
The following outlines a general workflow for determining the cytotoxicity of a compound like paclitaxel using a cell-based assay.
Experimental Workflow: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of paclitaxel. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the drug to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.
Conclusion and Future Directions
While a direct comparison of the cytotoxicity of this compound and paclitaxel is not currently possible due to the absence of relevant data for this compound, this guide provides a solid foundation for such future investigations. The established cytotoxic profile of paclitaxel, along with the detailed experimental protocols, can be utilized as a standard for evaluating the potential anticancer properties of this compound. Further research is warranted to explore the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potential as a novel therapeutic agent.
Validating the molecular target of Chloramultilide B in cancer cells
To effectively validate the molecular target of a compound like Chloramultilide B in cancer cells, a multi-faceted approach is required, incorporating both established and cutting-edge experimental techniques. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and interpret target validation studies. Given that "this compound" does not appear in publicly available scientific literature, we will proceed by outlining a comprehensive strategy using a hypothetical novel anti-cancer agent, which we will refer to as "Compound X," to illustrate the necessary comparisons and experimental designs.
Comparative Analysis of Target Engagement and Efficacy
A crucial aspect of validating a molecular target is to compare the activity of the primary compound with other known inhibitors of the putative target or pathway. This comparative analysis provides context for the compound's potency and specificity.
| Compound | Target(s) | Cell Line | IC50 (nM) | Binding Affinity (Kd, nM) | Notes |
| Compound X | Putative Target A | MDA-MB-231 | 150 | 85 | Novel agent with unknown specificity. |
| Inhibitor 1 | Target A | MDA-MB-231 | 50 | 20 | Known potent and selective inhibitor of Target A. |
| Inhibitor 2 | Target B (Downstream) | MDA-MB-231 | 200 | 150 | Inhibitor of a downstream effector in the same pathway. |
| Doxorubicin | DNA Topoisomerase II | MDA-MB-231 | 500 | N/A | Broad-spectrum cytotoxic agent (Control). |
Experimental Protocols for Target Validation
Detailed methodologies are essential for the reproducibility and validation of findings. Below are key experimental protocols.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess direct target engagement in a cellular environment.
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and wash the cells with PBS.
-
Compound Treatment: Resuspend cells in PBS containing either Compound X (at various concentrations) or a vehicle control. Incubate at 37°C for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to detect the putative target protein. Target engagement by Compound X will result in thermal stabilization of the protein at higher temperatures compared to the vehicle control.
Affinity Chromatography and Mass Spectrometry
This method identifies proteins that directly bind to the compound.
-
Matrix Preparation: Immobilize Compound X onto a solid support (e.g., sepharose beads) through a linker.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cancer cell line of interest.
-
Affinity Pull-Down: Incubate the cell lysate with the Compound X-conjugated beads. As a control, incubate the lysate with unconjugated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a high-salt buffer or by competing with free Compound X.
-
Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).
Kinase Activity Assay (if the target is a kinase)
This assay measures the effect of the compound on the enzymatic activity of the target kinase.
-
Reagents: Recombinant purified target kinase, substrate peptide, ATP, and Compound X.
-
Reaction Setup: Set up reactions containing the kinase, substrate, and varying concentrations of Compound X in a kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay (Promega) or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Plot the kinase activity against the concentration of Compound X to determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
Caption: Putative signaling cascade involving Target A and its inhibition by Compound X.
Caption: Experimental workflow for validating the molecular target of Compound X.
A Comparative Guide to the Structure-Activity Relationship of Pleuromutilin Analogs as Antibacterial Agents
Introduction
Pleuromutilin (B8085454) and its derivatives represent a vital class of antibiotics targeting bacterial protein synthesis, exhibiting potent activity primarily against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This guide focuses on the structure-activity relationship (SAR) of pleuromutilin analogs, with a particular emphasis on modifications at the C-14 side chain, which have been a focal point of drug development to enhance antibacterial potency and overcome resistance.[1][4] It is important to distinguish the pleuromutilin class from Chloramultilide B, which is a lindenane dimer isolated from Chloranthus serratus and noted for its antifungal properties.[5] The unique mechanism of action of pleuromutilins, which involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC), provides a low potential for cross-resistance with other antibiotic classes.[1][4][6]
Core Structure and Modification Hotspot
The core tricyclic structure of pleuromutilin is the foundation of its antibacterial activity, with the C-14 side chain being the primary site for chemical modification to improve pharmacokinetic and pharmacodynamic properties.[1][4]
Caption: General structure of pleuromutilin highlighting the C-14 side chain as the key site for analog synthesis.
Comparative Antibacterial Activity of Pleuromutilin Analogs
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various pleuromutilin analogs against key bacterial strains. The modifications primarily target the C-14 side chain.
| Analog | Modification at C-14 | Bacterial Strain | MIC (µg/mL) | Reference Compound (Tiamulin) MIC (µg/mL) |
| Compound 58 | Benzimidazole moiety | MRSA ATCC 43300 | 0.0625 | 0.5 |
| PL-W | 4-fluorophenyl group at C21 | MRSA | 0.03125 | 0.5 |
| Compound a4 | Phenol linker | MRSA | 0.03125 | Not specified |
| Compound b4 | Phenol linker | MRSA | Not specified | Not specified |
| Compound 3a | Pyrimidine ring | S. aureus, MRSA, MRSE, VRE | 0.0625–2 | Not specified |
| Compound 3b | Pyrimidine ring | S. aureus, MRSA, MRSE, VRE | 0.0625–2 | Not specified |
| Compound 3f | Pyrimidine ring | S. aureus, MRSA, MRSE, VRE | 0.0625–2 | Not specified |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.
Experimental Protocols
In Vitro Antibacterial Activity Assay (Broth Dilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized pleuromutilin derivatives are commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (MHB) in 96-well microtiter plates.
-
Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Tiamulin is often used as a reference control.[4][6]
Cytotoxicity Assay
To assess the safety profile of the novel analogs, cytotoxicity is typically evaluated against a mammalian cell line, such as RAW 264.7 macrophages.
Protocol:
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates and cultured until they adhere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength to determine the percentage of viable cells compared to an untreated control. For instance, compound 58 showed no obvious cytotoxic effect on RAW 264.7 cells at a concentration of 8 µg/mL.[6]
Structure-Activity Relationship Insights
The accumulated data from various studies reveal key insights into the SAR of pleuromutilin analogs:
-
Heterocyclic Substituents: The introduction of heterocyclic rings, such as benzimidazoles and pyrimidines, at the C-14 side chain can significantly enhance antibacterial activity against resistant strains like MRSA.[4][6]
-
Aromatic Moieties: The addition of groups like a 4-fluorophenyl group at the C21 position has been shown to yield compounds with very low MIC values against MRSA.[2]
-
Linker Groups: The use of phenol linkers in the C-14 side chain has also led to the development of potent antibacterial agents.[3]
-
Hydrophilicity: The hydrophilicity of the side chain appears to correlate with biological activity, suggesting that balancing lipophilicity and hydrophilicity is crucial for optimal efficacy.[4]
Caption: General workflow for the structure-activity relationship (SAR) studies of pleuromutilin analogs.
Conclusion
The modification of the C-14 side chain of the pleuromutilin core is a highly effective strategy for developing novel antibacterial agents with potent activity against drug-resistant Gram-positive bacteria. The introduction of diverse chemical moieties, including heterocyclic and aromatic groups, has led to the identification of several promising candidates with significantly improved potency compared to earlier-generation pleuromutilins like tiamulin. Future research will likely continue to explore novel substitutions at this position to further optimize the antibacterial spectrum, pharmacokinetic properties, and safety profiles of this important class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel pleuromutilin derivatives with methicillin-resistant Staphylococcus aureus -targeting phenol linker groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of novel pleuromutilin derivatives containing benzimidazoles as effective anti-MRSA agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of synthetic vs natural Chloramultilide B
A Comparative Analysis of Synthetic vs. Natural Chloramultilide B: Unraveling the Biological Activity
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed comparison guide on the biological activity of synthetic versus natural this compound. This guide provides a comprehensive overview of the available data, highlighting the current state of research on this potent natural product. To date, a total synthesis of this compound has not been reported in peer-reviewed literature. Consequently, a direct comparative study of the biological activities of a synthetic version against the natural product is not yet possible. This guide therefore focuses on the known biological activity of natural this compound, presenting the data in a clear and accessible format for researchers, scientists, and drug development professionals.
This compound, a lindenane-type sesquiterpenoid dimer, is a natural product isolated from the plant Chloranthus serratus. It has garnered interest in the scientific community for its notable antifungal properties. This guide synthesizes the existing data on its biological activity and provides detailed experimental protocols for the assays used to determine its efficacy.
Biological Activity of Natural this compound
The primary reported biological activity of natural this compound is its antifungal efficacy. Specifically, it has shown potent activity against pathogenic yeasts Candida albicans and Candida parapsilosis.
Antifungal Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The reported MIC value for natural this compound against both Candida albicans and C. parapsilosis is presented in the table below.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Natural this compound | Candida albicans | 0.068 µM |
| Natural this compound | Candida parapsilosis | 0.068 µM |
Table 1: Antifungal Activity of Natural this compound
Experimental Protocols
To aid researchers in replicating and building upon existing findings, the following is a detailed methodology for the antifungal susceptibility testing of yeast.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.
1. Preparation of Inoculum:
-
Yeast isolates (Candida albicans, Candida parapsilosis) are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.
-
The inoculum is then diluted 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.
2. Preparation of Antifungal Agent:
-
A stock solution of natural this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Incubation:
-
100 µL of the standardized inoculum is added to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control (drug-free well).
-
The inhibition is determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
Logical Workflow for Antifungal Activity Determination
The process of determining the antifungal activity of a compound like this compound follows a standardized workflow to ensure reproducibility and accuracy of the results.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Outlook
The potent antifungal activity of natural this compound makes it an attractive lead compound for the development of new antifungal drugs. The future total synthesis of this compound will be a critical step forward, enabling several key areas of research:
-
Confirmation of Absolute Stereochemistry: A total synthesis will definitively confirm the absolute stereochemistry of the natural product.
-
Structure-Activity Relationship (SAR) Studies: Access to a synthetic route will allow for the creation of analogs, facilitating SAR studies to identify the key structural features responsible for its antifungal activity. This knowledge can guide the design of more potent and selective antifungal agents.
-
Mechanism of Action Studies: Sufficient quantities of synthetic this compound will enable in-depth studies to elucidate its mechanism of action against fungal pathogens.
-
Preclinical Development: A scalable synthetic route is a prerequisite for producing the quantities of the compound needed for preclinical and, eventually, clinical development.
The successful synthesis of this compound will undoubtedly open new avenues for antifungal drug discovery and development. Researchers are encouraged to pursue the total synthesis of this promising natural product to unlock its full therapeutic potential.
Efficacy of Chloramultilide B Across Different Tumor Cell Lines: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific data on the efficacy of Chloramultilide B against any tumor cell lines. While this comparison guide was intended to provide a detailed analysis of this compound's performance against various cancer cell lines and in relation to other anti-cancer agents, extensive database searches have not yielded any studies investigating its cytotoxic or anti-proliferative effects in a cancer context.
This compound is a known lindenane dimer that can be isolated from the plant Chloranthus serratus.[1] The existing research primarily focuses on its potent antifungal properties. Specifically, this compound has demonstrated inhibitory activity against Candida albicans and Candida parapsilosis, with a reported Minimum Inhibitory Concentration (MIC) value of 0.068 μM.[1]
Due to the absence of data on its anti-cancer activity, a comparative guide on the efficacy of this compound across different tumor cell lines cannot be constructed at this time. This includes the inability to provide:
-
Quantitative Data Tables: No IC50 or EC50 values for this compound in any cancer cell lines have been published.
-
Experimental Protocols: Methodologies for assessing its anti-cancer effects are not available as no such experiments have been documented in the scientific literature.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound in cancer cells, including any affected signaling pathways, remains uninvestigated.
Future Research Directions
The potent bioactivity of this compound in the antifungal domain suggests that it could be a candidate for future investigation into its potential anti-cancer properties. Researchers in drug discovery and development may consider exploring the following:
-
Initial Cytotoxicity Screening: Testing this compound against a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its general cytotoxic or cytostatic effects.
-
Mechanism of Action Studies: If cytotoxic activity is observed, further experiments would be necessary to elucidate the underlying molecular mechanisms and identify the signaling pathways it may modulate.
-
Comparative Studies: Should initial screenings prove promising, its efficacy could then be compared with established chemotherapeutic agents or other investigational compounds.
This document will be updated if and when research on the anti-cancer efficacy of this compound becomes available. For now, the scientific community's understanding of this natural product is limited to its antifungal capabilities.
References
No Evidence of Anticancer Activity Found for Chloramultilide B
Extensive searches of scientific literature and databases have revealed no evidence of anticancer properties associated with the compound Chloramultilide B. Instead, available information indicates that this compound is a natural product with established antifungal activity. Therefore, a comparison guide cross-validating its anticancer effects cannot be generated at this time.
This compound is identified as a lindenane-type sesquiterpenoid dimer that can be isolated from the plant Chloranthus serratus. Research has demonstrated its inhibitory effects against fungal pathogens, specifically Candida albicans and Candida parapsilosis. One supplier of chemical reagents for research notes its minimum inhibitory concentration (MIC) value against these fungi is 0.068 μM.
The user's request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams related to anticancer effects, cannot be fulfilled due to the absence of primary research on this topic. The core premise of the request—that this compound possesses anticancer activity—is not supported by the available scientific literature.
Further investigation into compounds with similar names or from the same plant source did not yield any information linking this compound to cancer research. The scientific community has primarily focused on its properties as an antifungal agent.
For researchers, scientists, and drug development professionals interested in anticancer agents, it is recommended to focus on compounds with demonstrated and documented anticancer activity. Should future research establish any anticancer effects for this compound, a comparative analysis could then be undertaken. At present, no such data exists to create the requested guide.
Comparative Analysis of Chloramultilide B and Dexamethasone: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of Chloramultilide B, a naturally derived lindenane dimer with known antifungal properties, and Dexamethasone (B1670325), a well-established synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects, which has also demonstrated antifungal activity. This comparison aims to elucidate their distinct and potentially overlapping molecular pathways, supported by experimental data and detailed methodologies.
I. Overview of Compounds
This compound is a sesquiterpenoid dimer isolated from Chloranthus serratus. While its antifungal activity against pathogenic yeasts such as Candida albicans is recognized, the precise molecular mechanism underlying this effect is still under investigation. However, extensive research on related lindenane dimers strongly suggests a potent anti-inflammatory mechanism.
Dexamethasone is a synthetic glucocorticoid that has been in clinical use for decades.[1][2] Its primary mechanism of action involves the modulation of gene expression through interaction with the glucocorticoid receptor (GR), leading to profound anti-inflammatory and immunosuppressive responses.[3][4][5] Recent studies have also highlighted its direct antifungal effects.[6][7][8]
II. Comparative Mechanism of Action
The following sections detail the known and proposed mechanisms of action for both compounds, focusing on their anti-inflammatory and antifungal properties.
Anti-inflammatory Mechanism
Lindenane sesquiterpene dimers, the class of compounds to which this compound belongs, have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[9][10][11] Dexamethasone, on the other hand, acts through a well-defined genomic and non-genomic pathway involving the glucocorticoid receptor.[3][4]
Table 1: Comparison of Anti-inflammatory Mechanisms
| Feature | This compound (Lindenane Dimers) | Dexamethasone |
| Primary Target | Toll-like Receptor (TLR) signaling pathway, NLRP3 inflammasome[9][12] | Glucocorticoid Receptor (GR)[3][4] |
| Signaling Pathway Inhibition | - MyD88-dependent and TRIF-dependent pathways- NF-κB and MAPK (JNK, ERK, p38) phosphorylation[9] | - Inhibition of NF-κB and AP-1 transcription factors- Upregulation of anti-inflammatory genes (e.g., Annexin A1)[3][4] |
| Downstream Effects | - Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)- Reduced nitric oxide (NO) production[9][11] | - Broad suppression of pro-inflammatory cytokine and chemokine production- Reduced immune cell trafficking and function[3][5] |
| IC50 Values (NO production) | 10.7 - 19.8 µM (for related lindenane dimers)[11] | Not typically measured for this specific endpoint; efficacy is demonstrated through broader anti-inflammatory assays. |
Signaling Pathway Diagrams
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Anti-inflammatory pathway of Dexamethasone.
Antifungal Mechanism
The antifungal mechanism of this compound has not been explicitly elucidated. However, based on common antifungal drug actions, a hypothetical mechanism could involve the disruption of the fungal cell membrane or inhibition of key fungal enzymes. Dexamethasone's antifungal activity has been linked to the induction of oxidative stress and apoptosis-like cell death in fungi.[6][8]
Table 2: Comparison of Antifungal Mechanisms (Hypothetical for this compound)
| Feature | This compound (Hypothetical) | Dexamethasone |
| Proposed Target | Fungal cell membrane integrity or essential fungal enzymes (e.g., those involved in ergosterol (B1671047) biosynthesis) | Fungal cell membrane, mitochondria[6][8] |
| Proposed Mechanism | - Increased membrane permeability leading to leakage of cellular contents.- Inhibition of ergosterol synthesis, compromising membrane function. | - Increased generation of reactive oxygen species (ROS).- Mitochondrial depolarization.- Loss of membrane integrity and externalization of phosphatidylserine.[6][8] |
| Downstream Effects | Fungal cell death or growth inhibition. | Apoptosis-like cell death, inhibition of hyphal formation.[6] |
| MIC against C. albicans | 0.068 µM | 31.25 to 500 µg/ml[7] |
Experimental Workflow Diagram
Caption: General workflow for assessing antifungal activity.
III. Experimental Protocols
The following are summarized protocols for key experiments used to determine the anti-inflammatory and antifungal activities of compounds like this compound and Dexamethasone.
A. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
B. In Vitro Antifungal Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[14]
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) in RPMI-1640 medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
C. Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of intracellular ROS in fungal cells upon treatment with the test compound.
-
Fungal Cell Preparation: Culture fungal cells to the mid-logarithmic phase.
-
Treatment: Treat the fungal cells with the test compound at its MIC or sub-MIC for a defined period.
-
Staining: Add a fluorescent probe sensitive to ROS (e.g., DCFH-DA) to the cell suspension and incubate.
-
Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of ROS-positive cells or the mean fluorescence intensity to determine the extent of oxidative stress.
IV. Conclusion
This compound and Dexamethasone represent two distinct classes of molecules with potent biological activities. While Dexamethasone's anti-inflammatory and immunosuppressive mechanisms are well-characterized and mediated by the glucocorticoid receptor, the anti-inflammatory action of lindenane dimers like this compound appears to be directed towards the TLR and NLRP3 inflammasome signaling pathways.
In the context of antifungal activity, Dexamethasone has been shown to induce fungal cell death through oxidative stress. The precise antifungal mechanism of this compound remains an area for further investigation, with potential mechanisms including cell membrane disruption or enzymatic inhibition. The comparative data presented in this guide provide a framework for researchers to explore the therapeutic potential of these and related compounds. Further studies are warranted to fully elucidate the molecular targets and signaling pathways of this compound's antifungal action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dexamethasone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifungal activity of dexamethasone against fluconazole-resistant Candida albicans and its activity against biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Head-to-Head Study: A Comparative Analysis of Chloramultilide B and the Clinical Candidate Fosmanogepix
In the landscape of antifungal drug discovery, the exploration of both natural products and targeted synthetic compounds is crucial for identifying new therapeutic agents. This guide provides a head-to-head comparison of Chloramultilide B, a natural sesquiterpenoid dimer, and Fosmanogepix, a first-in-class clinical candidate, offering insights into their antifungal potential for researchers, scientists, and drug development professionals.
Executive Summary
This comparison guide delves into the available preclinical data for this compound and the extensive clinical and preclinical data for Fosmanogepix. While direct head-to-head studies are not available in the current literature, this guide compiles and contrasts existing data on their mechanism of action, in vitro activity, and cytotoxicity to provide a comprehensive overview for the scientific community. Fosmanogepix emerges as a promising clinical candidate with a well-defined mechanism of action and a robust dataset supporting its development. Data on this compound is more limited, highlighting the need for further investigation into its potential as an antifungal lead compound.
Data Presentation
In Vitro Antifungal Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and Fosmanogepix against various fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Manogepix (Active Moiety of Fosmanogepix) MIC (µg/mL) |
| Candida albicans | 0.035 | 0.008 - 0.03 |
| Candida parapsilosis | 0.035 | 0.008 - 0.03 |
| Candida auris | Data not available | 0.004 - 0.06 |
| Candida glabrata | Data not available | 0.002 - 0.03 |
| Aspergillus fumigatus | Data not available | 0.016 - 0.06 |
| Aspergillus flavus | Data not available | 0.016 |
Note: Data for this compound is limited to a single study, while data for Manogepix is derived from multiple comprehensive studies.
Cytotoxicity Data
Evaluating the cytotoxicity of a potential antifungal agent against mammalian cells is a critical step in drug development. The following table presents the available cytotoxicity data (IC50 values) for this compound and Fosmanogepix. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Cell Line | This compound IC50 (µM) | Fosmanogepix IC50 (µM) |
| Human Cancer Cell Lines | Data on related lindenane dimers show IC50 values ranging from 0.15 to 7.22 µM against various cancer cell lines. Specific data for this compound is not available. | Data not available in the public domain. However, it is reported to be highly selective for the fungal target over its human homologue. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Manogepix were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In this method, serial dilutions of the antifungal agent are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal isolate is added to each well, and the plates are incubated under controlled conditions. The MIC is recorded as the lowest concentration of the drug that prevents visible growth of the fungus.
For this compound, a similar broth microdilution method was likely employed, though specific details of the protocol are not extensively published.
Cytotoxicity Assays
Cytotoxicity of lindenane dimers related to this compound was evaluated using various cancer cell lines. A common method for determining IC50 values is the MTT assay or similar colorimetric assays. In these assays, cells are incubated with the test compound at various concentrations. After a defined period, a reagent (e.g., MTT) is added, which is converted into a colored product by metabolically active cells. The amount of colored product is proportional to the number of viable cells and is measured using a spectrophotometer. The IC50 value is then calculated from the dose-response curve.
Mechanism of Action
This compound
The precise mechanism of action for this compound's antifungal activity has not been elucidated. As a lindenane sesquiterpenoid dimer, it belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. It is plausible that its antifungal properties may stem from the disruption of fungal cell membrane integrity or interference with essential cellular processes.
Fosmanogepix
Fosmanogepix is a prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix has a novel and well-defined mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1] Gwt1 is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for attaching proteins to the fungal cell wall.[1] By inhibiting Gwt1, manogepix disrupts the localization of key cell wall proteins, leading to a weakened cell wall, aberrant morphology, and ultimately, inhibition of fungal growth.[1]
Mandatory Visualization
Caption: Experimental workflow for determining MIC and IC50 values.
Caption: Mechanism of action of Fosmanogepix.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
